Mutant IDH1-IN-1
描述
属性
IUPAC Name |
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O2/c1-21-10-5-6-15-25(21)29(30(37)33-23-12-3-2-4-13-23)35(24-14-9-11-22(31)18-24)28(36)19-34-20-32-26-16-7-8-17-27(26)34/h5-11,14-18,20,23,29H,2-4,12-13,19H2,1H3,(H,33,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYIOARJXVTYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Mutant IDH1 Inhibitors in Reducing 2-Hydroxyglutarate Levels: A Technical Guide
Executive Summary: Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant event in the pathogenesis of several cancers, including glioma and acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, driving tumorigenesis. The development of specific inhibitors targeting mutant IDH1 has emerged as a promising therapeutic strategy. These inhibitors have demonstrated the ability to potently and selectively reduce 2-HG levels, leading to the reversal of oncogenic downstream effects and showing clinical benefit. This technical guide provides an in-depth overview of the mechanism of mutant IDH1, the role of its inhibitors in reducing 2-HG, and the experimental methodologies used to evaluate their efficacy.
The Neomorphic Activity of Mutant IDH1 and the Role of 2-Hydroxyglutarate
Wild-type IDH1 is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] However, cancer-associated somatic mutations, most commonly affecting the arginine residue at position 132 (R132H), result in a loss of this normal function and a gain of a new, or neomorphic, ability.[2][3] This new function is the NADPH-dependent reduction of α-KG to R(-)-2-hydroxyglutarate (2-HG).[3][4]
The accumulation of 2-HG is a key oncogenic event.[5] It acts as a competitive inhibitor of α-KG-dependent dioxygenases, including histone and DNA demethylases.[5][6] This inhibition leads to a hypermethylation phenotype, altered gene expression, and a block in cellular differentiation, ultimately contributing to tumor formation and progression.[5][6][7] In human malignant gliomas harboring IDH1 mutations, 2-HG levels can be dramatically elevated, reaching concentrations over 100-fold higher than in tumors with wild-type IDH1.[3]
Mutant IDH1 Inhibitors and Reduction of 2-Hydroxyglutarate
The discovery of the oncogenic role of 2-HG spurred the development of small molecule inhibitors that specifically target the mutant IDH1 enzyme. These inhibitors are designed to block the neomorphic activity of the mutant enzyme, thereby reducing the production of 2-HG. Several such inhibitors have been developed and have shown promising results in both preclinical and clinical settings. These include ivosidenib (AG-120) and vorasidenib (AG-881), a dual inhibitor of mutant IDH1 and IDH2.[8][9][10]
Quantitative Data on 2-HG Reduction
The efficacy of mutant IDH1 inhibitors is primarily assessed by their ability to reduce 2-HG levels. The following tables summarize key quantitative data from various studies.
| Inhibitor | Enzyme/Cell Line | IC50 | Reference |
| Vorasidenib (AG-881) | IDH1 R132H | Low nanomolar potency | [11] |
| IDH1 R132C | Low nanomolar potency | [11] | |
| IDH1 R132G | Low nanomolar potency | [11] | |
| IDH1 R132L | Low nanomolar potency | [11] | |
| IDH1 R132S | Low nanomolar potency | [11] | |
| AGI-5198 | IDH1 R132H | Not specified | [9] |
| Study Type | Inhibitor(s) | Model | 2-HG Reduction | Reference |
| Preclinical | Vorasidenib (AG-881) | Orthotopic glioma mouse model | >96% | [11] |
| Clinical | Ivosidenib, Vorasidenib | Patients with IDH1-mutated diffuse glioma | ~95% (in tumor biopsies) | [12] |
| Clinical | Ivosidenib, Vorasidenib | Patients with IDH1-mutated diffuse glioma | Highly significant (p < 0.001) in vivo | [12][13] |
Experimental Protocols
The evaluation of mutant IDH1 inhibitors involves a range of experimental techniques, from biochemical assays to in vivo and clinical studies.
Biochemical Enzyme Assays
Objective: To determine the potency of an inhibitor against the purified mutant IDH1 enzyme.
Methodology:
-
The activity of the mutant IDH1 enzyme is measured by monitoring the consumption of NADPH.
-
A common method is a diaphorase-coupled assay where the oxidation of NADPH is linked to the production of a fluorescent product.
-
The purified mutant IDH1 enzyme is incubated with its substrates, α-KG and NADPH, in an appropriate buffer.
-
The reaction is initiated, and the decrease in NADPH concentration is monitored over time, often through a change in fluorescence.
-
To determine the IC50 value, the assay is performed in the presence of varying concentrations of the inhibitor.
Cell-Based 2-HG Measurement
Objective: To measure the reduction of intracellular 2-HG levels in cancer cells expressing mutant IDH1 after treatment with an inhibitor.
Methodology:
-
Cancer cell lines harboring an IDH1 mutation are cultured under standard conditions.
-
The cells are treated with the inhibitor at various concentrations for a specified period (e.g., 48 hours).
-
After treatment, the cells are harvested, and metabolites are extracted.
-
The concentration of 2-HG in the cell extracts is quantified. This can be done using:
-
Mass Spectrometry (MS): A highly sensitive and specific method for metabolite quantification.
-
Enzymatic Assay: A D-2-Hydroxyglutarate Dehydrogenase (D2HGDH)-based assay can be used to measure 2-HG levels. In this assay, D2HGDH catalyzes the conversion of 2-HG to α-KG, which is coupled to a reaction that produces a detectable signal (e.g., fluorescence).[14]
-
In Vivo Animal Models
Objective: To assess the efficacy of an inhibitor in reducing tumor 2-HG levels and inhibiting tumor growth in a living organism.
Methodology:
-
An orthotopic glioma mouse model is often used, where human glioma cells with a mutant IDH1 are implanted into the brains of immunodeficient mice.
-
Once tumors are established, the mice are treated with the inhibitor or a vehicle control.
-
Tumor growth is monitored over time using imaging techniques such as MRI.
-
At the end of the study, tumors are excised, and 2-HG levels are measured using mass spectrometry or other methods.
Clinical Evaluation of 2-HG Levels
Objective: To non-invasively monitor the response to treatment in patients with IDH1-mutant tumors.
Methodology:
-
Magnetic Resonance Spectroscopy (MRS): This is a non-invasive imaging technique that can detect and quantify metabolites in the brain.[15]
-
Optimized in vivo MRS can measure 2-HG levels in tumors.[12][13]
-
Patients undergo MRS scans before and during treatment with a mutant IDH1 inhibitor.
-
A significant decrease in the 2-HG peak is indicative of a response to the therapy.[12][13]
-
Tumor biopsies can also be collected to measure 2-HG levels directly, though this is an invasive procedure.
Signaling Pathways and Mechanisms of Action
The diagrams below illustrate the key pathways and experimental workflows related to mutant IDH1 and its inhibition.
Caption: The metabolic pathway of wild-type versus mutant IDH1.
Caption: Downstream oncogenic effects of 2-hydroxyglutarate.
Caption: Workflow for the development of mutant IDH1 inhibitors.
Conclusion
The identification of IDH1 mutations and the subsequent discovery of their role in producing the oncometabolite 2-HG have revolutionized our understanding of the molecular pathogenesis of certain cancers. The development of specific inhibitors that target the neomorphic activity of mutant IDH1 represents a significant advancement in precision medicine. These inhibitors have demonstrated a remarkable ability to reduce 2-HG levels, reverse epigenetic abnormalities, and provide clinical benefits to patients. The continued investigation and application of these targeted therapies hold great promise for improving the outcomes of patients with IDH1-mutant cancers.
References
- 1. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant IDH1 enhances the production of 2-hydroxyglutarate due to its kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCI - Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice [jci.org]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Vorasidenib, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Non-invasive quantification of 2-hydroxyglutarate in human gliomas with IDH1 and IDH2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Strategy: Discovery and Initial Characterization of a First-in-Class Mutant IDH1 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The discovery of somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme has marked a pivotal moment in oncology, unveiling a new class of therapeutic targets. Predominantly found in gliomas, acute myeloid leukemia (AML), and other malignancies, these mutations confer a neomorphic enzymatic activity.[1][2][3] The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In contrast, the mutant IDH1 enzyme, most commonly harboring an R132H substitution, gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby driving tumorigenesis.[1][3] This unique gain-of-function presented a clear therapeutic rationale: selective inhibition of the mutant IDH1 enzyme to deplete 2-HG levels and restore normal cellular processes. This guide details the discovery and initial characterization of a pioneering, potent, and selective small-molecule inhibitor of mutant IDH1, representing a first-in-class therapeutic agent.
Discovery of a Novel Phenyl-Glycine Scaffold
The journey to identify a selective mutant IDH1 inhibitor began with a high-throughput screening (HTS) campaign against the recombinant R132H IDH1 homodimer. This effort led to the identification of a promising phenyl-glycine based inhibitor, herein designated as a representative lead compound.[1] Initial characterization revealed this scaffold to be a reversible inhibitor, competitive with respect to α-KG and uncompetitive with respect to the cofactor NADPH.[1] This initial hit provided a crucial starting point for a structure-activity relationship (SAR) driven optimization campaign to enhance potency and drug-like properties.
In Vitro Characterization
A comprehensive suite of in vitro assays was employed to characterize the potency, selectivity, and mechanism of action of the optimized inhibitors.
Biochemical and Cellular Potency
The inhibitory activity was quantified through both biochemical and cell-based assays. The biochemical assays measured the direct inhibition of the mutant IDH1 enzyme's ability to produce 2-HG, while cellular assays assessed the inhibitor's capacity to reduce 2-HG levels within cancer cell lines endogenously expressing mutant IDH1.
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| ML309 (+ isomer) | IDH1 R132H | Biochemical | 68 | U87MG-IDH1 R132H | 250 | [4] |
| ML309 (+ isomer) | IDH1 R132C | Biochemical | - | - | - | [4] |
| ML309 (+ isomer) | Wild-Type IDH1 | Biochemical | >36,000 | - | - | [4] |
| Compound 35 | IDH1 R132H | Biochemical | - | U87 R132H | <500 | [1] |
| Compound 35 | IDH1 R132C | Biochemical | - | HT1080 (R132C) | <500 | [1] |
| Compound 35 | Wild-Type IDH1 | Biochemical | >20,000 | - | - | [1] |
| AG-120 (Ivosidenib) | IDH1 R132H | Biochemical | - | U87MG-IDH1 R132H | - | [3] |
| AG-120 (Ivosidenib) | IDH1 R132C | Biochemical | Similar to R132H | HT1080 (R132C) | - | [3] |
| AG-120 (Ivosidenib) | IDH1 R132G | Biochemical | Similar to R132H | - | - | [3] |
| AG-120 (Ivosidenib) | Wild-Type IDH1 | Biochemical | >100,000 | - | - | [3] |
| GSK321 | IDH1 R132H | Biochemical | 4.6 | - | - | [5] |
| GSK321 | IDH1 R132C | Biochemical | 3.8 | - | - | [5] |
| GSK321 | IDH1 R132G | Biochemical | 2.9 | - | - | [5] |
| GSK321 | Wild-Type IDH1 | Biochemical | 46 | - | - | [5] |
Note: Some specific IC50 values were not available in the provided search results and are indicated as "-".
Selectivity Profile
A critical aspect of the inhibitor's characterization was its selectivity for the mutant IDH1 enzyme over the wild-type counterpart and other related enzymes. As shown in the table above, representative inhibitors like ML309, Compound 35, and AG-120 demonstrated exquisite selectivity, with IC50 values for the wild-type enzyme being several orders of magnitude higher than for the mutant forms.[1][3][4] For instance, the (+) isomer of ML309 was over 400-fold less active against wild-type IDH1.[4] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Mechanism of Action
Kinetic and biophysical studies were conducted to elucidate the inhibitor's mechanism of action.
Allosteric Inhibition
Studies on early inhibitors revealed an allosteric mode of inhibition. These compounds were found to bind to a site distinct from the active site, inducing a conformational change that prevents the enzyme from catalyzing the reduction of α-KG.[6] This allosteric binding is competitive with respect to the divalent metal ion cofactor (Mg2+).[6]
Competitive Inhibition with Respect to α-KG
Further kinetic analyses of optimized inhibitors like ML309 indicated that they act as competitive inhibitors with respect to α-ketoglutarate and uncompetitive inhibitors with respect to NADPH.[4] This suggests that the inhibitor binds to the enzyme-NADPH complex, preventing the subsequent binding of α-KG.
Experimental Protocols
Biochemical Assay for Mutant IDH1 Activity
This assay quantifies the enzymatic activity of purified mutant IDH1 by measuring the production of 2-hydroxyglutarate (2-HG).
-
Enzyme Preparation: Recombinant human IDH1 R132H homodimer is expressed and purified.
-
Reaction Mixture: The assay is conducted in a buffer containing HEPES, NaCl, MgCl₂, and DTT.
-
Initiation: The reaction is initiated by adding the substrates, α-ketoglutarate and NADPH.
-
Inhibitor Addition: Test compounds are added at varying concentrations to determine their inhibitory effect.
-
Quenching and Detection: The reaction is stopped, and the amount of 2-HG produced is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[6]
Cellular 2-HG Assay
This assay measures the ability of an inhibitor to reduce the levels of 2-HG in cancer cells harboring an IDH1 mutation.
-
Cell Culture: A human glioblastoma cell line (e.g., U87MG) engineered to overexpress IDH1 R132H, or a cell line with endogenous mutations like HT1080 (R132C), is used.[1]
-
Compound Treatment: Cells are treated with the test inhibitor at various concentrations for a specified period (e.g., 72 hours).[1]
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells.
-
2-HG Quantification: The concentration of 2-HG in the cell lysates is measured by LC-MS/MS.
-
Data Analysis: The IC50 value, representing the concentration of inhibitor required to reduce cellular 2-HG levels by 50%, is calculated.
In Vivo Pharmacodynamic Assay
This experiment assesses the ability of the inhibitor to reduce tumor 2-HG levels in a xenograft model.
-
Xenograft Model: U87MG-IDH1 R132H cells are implanted subcutaneously into immunocompromised mice.[1]
-
Compound Administration: Once tumors are established, the inhibitor is administered to the mice (e.g., twice daily, BID).[1]
-
Tumor and Plasma Collection: At specified time points after dosing, tumor tissue and plasma samples are collected.
-
2-HG and Compound Level Analysis: 2-HG levels in the tumors and inhibitor concentrations in the plasma are determined by LC-MS/MS.
-
Correlation Analysis: The relationship between the inhibitor's plasma concentration and the extent of tumor 2-HG reduction is analyzed.[1]
Visualizations
Signaling Pathway of Mutant IDH1
Caption: The oncogenic pathway initiated by mutant IDH1.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the discovery and characterization of a mutant IDH1 inhibitor.
Conclusion
The discovery and characterization of the first potent and selective inhibitors of mutant IDH1 represent a landmark achievement in precision oncology. Through a systematic approach of high-throughput screening, chemical optimization, and rigorous in vitro and in vivo testing, a novel class of therapeutic agents was developed. These molecules effectively and selectively inhibit the neomorphic activity of mutant IDH1, leading to a significant reduction in the oncometabolite 2-HG. This pioneering work has paved the way for the clinical development of drugs like ivosidenib, offering a targeted therapeutic option for patients with IDH1-mutant cancers and fundamentally changing the treatment landscape for these diseases.
References
- 1. Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biochemical, cellular, and biophysical characterization of a potent inhibitor of mutant isocitrate dehydrogenase IDH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Mutant IDH1 Inhibitors on AML Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro efficacy of inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1) in acute myeloid leukemia (AML) cell lines. This document details the biochemical potency of these inhibitors, their effects on AML cell biology, and the underlying signaling pathways. Furthermore, it offers comprehensive experimental protocols for key assays to facilitate the replication and expansion of these findings.
Introduction to Mutant IDH1 in AML
Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) gene are a recurring genetic alteration in a subset of acute myeloid leukemia (AML) patients.[1] These mutations, most commonly affecting the R132 residue, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET2 and JmjC histone demethylases, resulting in epigenetic dysregulation, a block in myeloid differentiation, and the promotion of leukemogenesis.[4] This unique molecular vulnerability has spurred the development of targeted inhibitors aimed at the mutant IDH1 protein.
Quantitative Efficacy of Mutant IDH1 Inhibitors
The in vitro potency of various mutant IDH1 inhibitors has been evaluated through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of these compounds.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Mutant IDH1-IN-1 | IDH1 R132H/R132H | 42 | Biochemical | [2] |
| IDH1 R132C/R132C | 4 | Biochemical | [2] | |
| IDH1 R132H/WT | 80 | Biochemical | [2] | |
| Wild-Type IDH1 | 143 | Biochemical | [2] | |
| GSK321 | IDH1 R132H | 4.6 | Biochemical | [2] |
| IDH1 R132C | 3.8 | Biochemical | [2] | |
| IDH1 R132G | 2.9 | Biochemical | [2] | |
| Wild-Type IDH1 | 46 | Biochemical | [2] | |
| ML309 (racemic) | IDH1 R132H | 68 | Biochemical | [5] |
| IDH1 R132C | 77 | Biochemical | [5] | |
| Wild-Type IDH1 | >50,000 | Biochemical | [5] |
Impact on AML Cell Biology
Treatment of mutant IDH1 AML cells with specific inhibitors leads to a reduction in intracellular 2-HG levels, which in turn reverses the block in cellular differentiation and can affect cell proliferation and survival.
-
Induction of Myeloid Differentiation: Inhibition of mutant IDH1 restores normal hematopoietic differentiation. This is characterized by morphological changes, such as an increase in cells with indented and segmented nuclei, and the upregulation of myeloid differentiation markers like CD11b and CD15.[2]
-
Effects on Cell Proliferation and Apoptosis: The impact on cell proliferation can be complex. While some studies report a transient increase in cell numbers, potentially linked to the release from the differentiation block, others show that combination therapies with mutant IDH1 inhibitors can lead to a significant decrease in cell viability and induction of apoptosis.[6]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of mutant IDH1 inhibitors is the reduction of the oncometabolite 2-HG. This has several downstream consequences on cellular signaling.
Caption: Signaling pathway of mutant IDH1 in AML and the point of intervention by inhibitors.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility.
Cell Viability Assessment (MTT Assay)
This protocol outlines the measurement of cell viability based on the metabolic activity of cells.
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Plating: Seed AML cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL. For primary AML samples, a higher density of 1 x 10^6 cells/mL may be used.[7]
-
Drug Treatment: Prepare serial dilutions of the mutant IDH1 inhibitor in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[8]
-
Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Myeloid Differentiation Analysis (Flow Cytometry)
This protocol describes the assessment of myeloid differentiation by quantifying the expression of cell surface markers.
Caption: Workflow for analyzing myeloid differentiation via flow cytometry.
Protocol:
-
Cell Preparation: Following treatment with the mutant IDH1 inhibitor for the desired duration (e.g., 7 days), harvest the AML cells.
-
Washing: Wash the cells with cold PBS.
-
Antibody Staining: Resuspend the cells in a staining buffer and add fluorochrome-conjugated antibodies against myeloid differentiation markers, such as CD11b and CD15.[1][4]
-
Incubation: Incubate the cells in the dark for 30 minutes at 4°C.
-
Final Wash: Wash the cells to remove unbound antibodies.
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the percentage of cells expressing the differentiation markers in the treated versus control populations.
Intracellular 2-Hydroxyglutarate (2-HG) Measurement (LC-MS)
This protocol details the quantification of the oncometabolite 2-HG in cell lysates.
Caption: Workflow for the measurement of intracellular 2-HG by LC-MS.
Protocol:
-
Sample Preparation: Harvest and count the cells.
-
Metabolite Extraction: Lyse the cells and extract metabolites using a cold solvent, such as 80% methanol.
-
Derivatization (for enantiomer separation): To distinguish between D-2-HG and L-2-HG, derivatize the samples with a chiral reagent like (+)-o,o-diacetyl-l-tartaric anhydride (DATAN).[10]
-
LC Separation: Separate the metabolites using liquid chromatography. A HILIC stationary phase can be used for underivatized 2-HG, while a C18 column is suitable for derivatized samples.[10][11]
-
MS/MS Detection: Detect and quantify 2-HG using a triple quadrupole mass spectrometer.
-
Data Analysis: Generate a standard curve to determine the concentration of 2-HG in the samples. Normalize the 2-HG levels to the cell number or total protein content.[11]
Conclusion
Inhibitors of mutant IDH1, such as this compound, demonstrate potent and selective in vitro activity against AML cells harboring these mutations. By reducing the production of the oncometabolite 2-HG, these inhibitors can reverse the epigenetic block and induce myeloid differentiation. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of targeted therapies for this subset of AML.
References
- 1. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Acute Myeloid Leukemia: Diagnosis and Evaluation by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structural Analysis of Mutant IDH1-IN-1 Binding to IDH1 R132H
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. The R132H mutation in IDH1 is a frequent driver in several cancers, including glioma and acute myeloid leukemia. This neomorphic mutation confers a new enzymatic activity: the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts epigenetic regulation and promotes tumorigenesis. Consequently, mutant IDH1 has emerged as a promising therapeutic target. This guide provides a detailed structural and biochemical analysis of the binding of Mutant IDH1-IN-1, a selective allosteric inhibitor, to the IDH1 R132H mutant enzyme.
Introduction to this compound
This compound (also referred to as compound 1 in seminal literature) is a potent and selective inhibitor of the mutant forms of IDH1.[1][2] It demonstrates significant inhibitory activity against the R132H and R132C mutations, with substantially less activity against the wild-type (WT) enzyme. This selectivity is crucial for minimizing off-target effects in a therapeutic context.
Quantitative Binding and Inhibition Data
The inhibitory potency of this compound has been characterized through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for mutant IDH1 enzymes.
| Target Enzyme | IC50 (nM) |
| IDH1 R132H/R132H Homodimer | 42 |
| IDH1 R132C/R132C Homodimer | 4 |
| IDH1 R132H/WT Heterodimer | 80 |
| Wild-Type IDH1 | 143 |
Structural Analysis of the Binding Interaction
The co-crystal structure of this compound in complex with the IDH1 R132H homodimer has been resolved, providing critical insights into its mechanism of action (PDB ID: 4UMY).
This compound is an allosteric inhibitor that binds at the interface of the two subunits of the IDH1 R132H homodimer.[1] This binding site is distinct from the active site where α-KG binds. The binding of the inhibitor induces a conformational change in the enzyme, which disrupts the catalytically essential metal-binding network, thereby preventing the reduction of α-KG to 2-HG.
The inhibitor's interaction with the protein is stabilized by a network of hydrogen bonds and hydrophobic interactions. A key feature of this binding is the direct contact with a residue involved in the binding of the catalytic divalent cation, typically Mg2+.[1] This disruption of the metal ion's coordination is a cornerstone of the inhibitor's selective action against the mutant enzyme.
Signaling Pathway of Inhibition
The following diagram illustrates the inhibitory mechanism of this compound on the neomorphic activity of the IDH1 R132H mutant.
Experimental Protocols
X-Ray Crystallography
The determination of the co-crystal structure of this compound with IDH1 R132H is a critical step in understanding the binding mode.
Detailed Methodology:
-
Protein Expression and Purification: The human IDH1 R132H mutant is expressed in E. coli. The protein is then purified using a combination of affinity chromatography (e.g., Ni-NTA) and size-exclusion chromatography to ensure high purity and homogeneity.
-
Complex Formation and Crystallization: The purified IDH1 R132H is incubated with a molar excess of this compound and the cofactor NADPH. The complex is then subjected to crystallization screening using the vapor diffusion method. For the 4UMY structure, diffraction-quality crystals were obtained and cryo-protected with 15% glycerol before data collection.[1]
-
Data Collection and Structure Determination: X-ray diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a previously determined structure of IDH1 as a search model. The final model is built and refined to high resolution.[1]
Enzyme Inhibition Assay
The potency of this compound is determined by measuring its ability to inhibit the production of 2-HG from α-KG.
Protocol:
-
Reaction Mixture: The assay is typically performed in a 384-well plate format in a buffer containing 50 mM HEPES, 150 mM NaCl, 20 mM MgCl2, 1 mM DTT, and 0.005% Tween 20, at pH 7.4.
-
Enzyme and Inhibitor Incubation: A known concentration of the purified IDH1 R132H enzyme is pre-incubated with varying concentrations of this compound and NADPH for 30 minutes.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, α-KG.
-
Detection: The conversion of α-KG to 2-HG is monitored by quantifying the amount of 2-HG produced using LC-MS/MS.[1]
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Surface Plasmon Resonance (SPR)
SPR is employed to measure the binding kinetics and affinity of this compound to IDH1 R132H in real-time.
Protocol:
-
Protein Immobilization: Avi-tagged IDH1 R132H is biotinylated and then immobilized on a streptavidin-coated sensor chip.
-
Analyte Injection: A series of concentrations of this compound are injected over the sensor surface.
-
Data Acquisition: The binding is monitored as a change in the refractive index, which is proportional to the mass change on the sensor surface. Association and dissociation rate constants (kon and koff) are measured.
-
Data Analysis: The equilibrium dissociation constant (Kd) is calculated from the ratio of koff to kon.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of this compound to IDH1 R132H, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Purified IDH1 R132H is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both are in an identical, matched buffer to minimize heats of dilution.
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The resulting data are fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated.
Conclusion
The structural and biochemical analyses of this compound binding to IDH1 R132H reveal a highly selective, allosteric mechanism of inhibition. By binding to the dimer interface and disrupting the metal-binding network essential for catalysis, this compound effectively abrogates the production of the oncometabolite 2-HG. The detailed experimental protocols provided herein serve as a comprehensive guide for researchers in the field of mutant IDH1 inhibitor development, facilitating the discovery and characterization of novel therapeutics for IDH1-mutated cancers.
References
The Enigmatic Target: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Mutant IDH1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preclinical profile of Mutant IDH1-IN-1, a selective inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). While specific pharmacokinetic and in-vivo pharmacodynamic data for this particular compound remain limited in publicly accessible literature, this document provides a comprehensive overview of its known in-vitro activity, alongside representative experimental protocols and the established mechanistic pathways for this class of inhibitors. Data from the well-characterized, clinically approved mutant IDH1 inhibitor, Ivosidenib (AG-120), is included to provide a comparative framework and deeper insight into the expected behavior of this compound.
Introduction to Mutant IDH1 Inhibition
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in widespread epigenetic alterations that drive oncogenesis.[4][5][6]
Mutant IDH1 inhibitors are a class of targeted therapies designed to specifically block the production of 2-HG by the mutated enzyme, thereby restoring normal cellular differentiation and impeding tumor growth. This compound is a novel investigational agent within this class.
Pharmacodynamics of this compound
The primary pharmacodynamic effect of this compound is the inhibition of the mutated IDH1 enzyme, leading to a reduction in 2-HG levels.
In Vitro Potency
The inhibitory activity of this compound has been characterized against various forms of the IDH1 enzyme. The available data on its half-maximal inhibitory concentration (IC50) is summarized below.
| Target Enzyme | IC50 (nM) |
| Mutant IDH1 R132C/R132C | 4 |
| Mutant IDH1 R132H/R132H | 42 |
| Mutant IDH1 R132H/WT | 80 |
| Wild-Type IDH1 | 143 |
Data sourced from publicly available information.
These data indicate that this compound is a potent inhibitor of the most common IDH1 mutations, R132H and R132C, and exhibits selectivity for the mutant forms over the wild-type enzyme.
Pharmacokinetics: A Comparative Outlook
Detailed pharmacokinetic parameters for this compound are not currently available in the public domain. To provide a relevant context for researchers, the following table summarizes the clinical pharmacokinetics of Ivosidenib (AG-120), an orally administered, potent, and selective inhibitor of mutant IDH1.[7][8][9][10][11] It is anticipated that a viable clinical candidate like this compound would exhibit some similar characteristics, such as good oral bioavailability and a half-life that supports a convenient dosing schedule.
| Parameter | Ivosidenib (AG-120) in Patients with Advanced Solid Tumors |
| Administration | Oral, once daily (QD) |
| Absorption | Rapidly absorbed |
| Time to Peak (Tmax) | ~3 hours |
| Terminal Half-life (t1/2) | 40–102 hours (single dose) |
| Steady State | Reached within 14 days |
| Metabolism | Primarily by CYP3A4 |
| Excretion | Primarily in feces |
This data for Ivosidenib is provided as a representative example for a clinically advanced mutant IDH1 inhibitor.[7][8][9][10][11]
Signaling and Mechanistic Pathways
The mechanism of action of mutant IDH1 inhibitors is centered on the reduction of the oncometabolite 2-HG and the subsequent reversal of its downstream effects.
References
- 1. Epigenetic landscape in IDH1 mutant glioma | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 5. Mutant IDH: a targetable driver of leukemic phenotypes linking metabolism, epigenetics and transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDH1: Linking Metabolism and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. [PDF] Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors. [vivo.weill.cornell.edu]
An In-depth Technical Guide to Early-Stage Research of Mutant IDH1 Inhibitors for Chondrosarcoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of selective inhibitors targeting isocitrate dehydrogenase 1 (IDH1) mutations in chondrosarcoma. It covers the core scientific rationale, key quantitative data from foundational studies, detailed experimental protocols, and the logical workflows required for the assessment of therapeutic candidates like Mutant IDH1-IN-1.
Introduction: The Rationale for Targeting Mutant IDH1 in Chondrosarcoma
Chondrosarcomas are malignant tumors characterized by the production of a cartilaginous matrix.[1] They are the second most common primary bone cancer in adults and are notoriously resistant to conventional chemotherapy and radiotherapy, leaving surgical resection as the only curative option for localized disease.[2][3] For patients with advanced or metastatic disease, effective systemic therapies are urgently needed.[3]
A significant breakthrough in understanding chondrosarcoma pathogenesis was the discovery of frequent mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes.[4][5] These mutations are found in approximately 36-70% of conventional central chondrosarcomas and 54-71% of dedifferentiated chondrosarcomas.[6] IDH mutations are considered an early event in tumorigenesis.[1]
Unlike the wild-type enzyme which catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG), mutant IDH1 proteins gain a neomorphic function: they convert α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[3][7][8] The accumulation of D-2HG competitively inhibits α-KG-dependent dioxygenases, including TET family DNA demethylases and Jumonji C domain-containing histone demethylases.[5][7] This leads to widespread epigenetic alterations, such as a CpG island methylator phenotype (CIMP), which disrupts gene expression and normal cellular differentiation, thereby promoting tumor formation.[5][6][8] The central role of the IDH1 mutation in driving the disease provides a strong rationale for the development of targeted inhibitors.
The Mutant IDH1 Signaling Pathway in Chondrosarcoma
The oncogenic activity of mutant IDH1 stems from the production of D-2HG, which disrupts multiple downstream cellular processes. The pathway diagram below illustrates this cascade, from the initial mutation to its ultimate effects on gene expression and tumorigenesis.
Quantitative Data Summary for Preclinical IDH1 Inhibitors
The evaluation of a new chemical entity requires rigorous quantification of its potency and efficacy at biochemical, cellular, and in vivo levels. The following tables summarize key data for this compound and other foundational mutant IDH1 inhibitors studied in the context of chondrosarcoma and related cancers.
Table 1: Biochemical Potency of Mutant IDH1 Inhibitors This table details the half-maximal inhibitory concentration (IC50) of inhibitors against purified mutant IDH1 enzymes. Lower values indicate higher potency.
| Compound | Target Enzyme | IC50 (nM) | Citation |
| This compound | IDH1 R132C/R132C | 4 | [6] |
| IDH1 R132H/R132H | 42 | [6] | |
| IDH1 R132H/WT | 80 | [6] | |
| Wild-Type IDH1 | 143 | [6] | |
| AGI-5198 | IDH1 R132H | 70 | [9][10] |
| IDH1 R132C | 160 | [9] | |
| Wild-Type IDH1 | >100,000 | [9] | |
| Ivosidenib (AG-120) | Mutant IDH1 | Potent (specific value proprietary) | [11] |
Table 2: Cellular Activity of Mutant IDH1 Inhibitors in Chondrosarcoma Models This table shows the effect of inhibitors on mutant IDH1-dependent processes in cultured chondrosarcoma cells, such as 2-HG production and cell growth.
| Compound | Cell Line | Assay | Result | Citation |
| AGI-5198 | HT1080 (IDH1 R132C) | 2-HG Production (48h) | IC50 = 480 nM | [9] |
| JJ012, HT1080 | Colony Formation | Dose-dependent inhibition | [6] | |
| JJ012, HT1080 | Cell Migration | Dose-dependent inhibition | [6] | |
| Genetic Knockout | JJ012, HT1080 | D-2HG Production | Almost completely depleted | [8] |
| JJ012 | Colony Formation | 35% - 60% reduction | [12] | |
| HT1080 | Colony Formation | 40% - 80% reduction | [12] | |
| JJ012, HT1080 | Cell Migration | ~40% reduction | [12] |
Table 3: In Vivo and Clinical Efficacy Data for Mutant IDH1 Inhibitors This table summarizes outcomes from in vivo animal studies and human clinical trials in patients with advanced chondrosarcoma.
| Study Type | Compound | Model / Patient Population | Key Outcomes | Citation |
| Preclinical | AGI-5198 | R132H-IDH1 Glioma Xenografts | 50-60% tumor growth inhibition | [9] |
| Preclinical | mIDH1 Knockout | Chondrosarcoma Xenografts | Tumor volume ~30% of control | [12] |
| Phase I Clinical Trial | Ivosidenib | Advanced mIDH1 Chondrosarcoma (n=21) | Median PFS: 5.6 months | [7][13] |
| 6-month PFS Rate: 39.5% | [7][13] | |||
| Stable Disease Rate: 52% | [7] | |||
| Plasma 2-HG Reduction: 14% - 94.2% | [7][13] | |||
| Phase I (Long-term) | Ivosidenib | Conventional mIDH1 Chondrosarcoma (n=13) | Median PFS: 7.4 months | [14][15] |
| Objective Response Rate: 23.1% | [14][15] | |||
| Median Duration of Response: 53.5 months | [14] |
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for essential preclinical assays used to characterize mutant IDH1 inhibitors.
Protocol: Cell Viability and Proliferation Assay (CCK-8/MTT)
This assay determines the effect of an inhibitor on the metabolic activity and growth of chondrosarcoma cell lines.
Workflow Diagram:
Methodology:
-
Cell Seeding : Culture human chondrosarcoma cells (e.g., SW1353, JJ012) in appropriate media (e.g., DMEM with 10% FBS).[16] Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of media.[16]
-
Adherence : Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
Compound Treatment : Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add 100 µL of media containing the desired concentrations of the inhibitor. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation : Treat the cells for a specified period, typically 48 to 72 hours.[17]
-
Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[16][17]
-
Final Incubation : Incubate the plate for 2-4 hours at 37°C until a color change is apparent.[3]
-
Measurement : Measure the absorbance (OD) at 450 nm using a microplate reader.[16][17]
-
Analysis : Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Protocol: D-2-Hydroxyglutarate (D-2HG) Measurement
This protocol quantifies the oncometabolite D-2HG in cell lysates or media to confirm target engagement by the inhibitor. Both colorimetric/fluorometric kits and LC-MS/MS methods can be used.
Workflow Diagram:
Methodology (Colorimetric Kit):
-
Sample Preparation : Treat IDH1-mutant chondrosarcoma cells (e.g., HT1080) with the inhibitor for 48 hours.[9] Harvest ~1 x 10⁷ cells and homogenize them in 100 µL of ice-cold D2HG Assay Buffer.[18]
-
Deproteinization : Deproteinize the sample to remove interfering enzymes. This can be done using a 10 kDa spin filter or perchloric acid (PCA) precipitation.[18][19]
-
Standard Curve : Reconstitute the D-2HG standard and prepare a dilution series (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in assay buffer.[18]
-
Assay Reaction : Add 25-50 µL of the prepared samples and standards to a 96-well plate.[19] Prepare a reaction mix containing the D2HG enzyme and substrate/probe as per the kit manufacturer's instructions.[20] Add the reaction mix to all wells.
-
Incubation : Incubate the plate at 37°C for 60 minutes, protected from light.[20]
-
Measurement : Measure the absorbance at OD 450 nm.[20]
-
Analysis : Calculate the D-2HG concentration in the samples by comparing their absorbance to the standard curve.
Methodology (LC-MS/MS):
-
Metabolite Extraction : Wash cells with ice-cold PBS and add 1 mL of 80% aqueous methanol pre-cooled to -80°C.[21] Add an internal standard (e.g., ¹³C-labeled 2-HG).[21]
-
Collection : Scrape the cells and collect the extract. Centrifuge at >15,000 x g at 4°C to pellet insoluble material.[21]
-
Derivatization (Optional) : To separate D- and L-enantiomers without a chiral column, the sample can be derivatized (e.g., with DATAN).[22]
-
Analysis : Inject the supernatant into an LC-MS/MS system. Separation can be performed on a HILIC or C18 column.[21][22]
-
Quantification : Monitor for the specific mass transitions of 2-HG and the internal standard. Quantify the concentration based on a standard curve.[21]
Protocol: Orthotopic Chondrosarcoma Mouse Model
This in vivo model is crucial for evaluating an inhibitor's efficacy in a more biologically relevant environment that mimics the tumor's natural niche in the bone.
Workflow Diagram:
Methodology:
-
Cell Preparation : Culture a human chondrosarcoma cell line (e.g., JJ012, CH2879).[4][23] For non-invasive tumor monitoring, cells can be stably transduced with a lentiviral luciferase expression vector.[4] Harvest and resuspend cells in a sterile solution like PBS or Matrigel.
-
Animal Model : Use immunodeficient mice, such as athymic nude or SCID mice (e.g., 6-8 weeks old).[4]
-
Surgical Procedure : Anesthetize the mouse. Make a small incision over the proximal tibia to expose the tibial plateau.
-
Intratibial Injection : Using a small gauge needle (e.g., 27-30G), carefully drill a small hole through the tibial plateau into the intramedullary canal. Slowly inject approximately 1-2 x 10⁶ cells in a volume of 20-30 µL.[23]
-
Wound Closure : Seal the injection hole with bone wax and close the incision with sutures or surgical clips. Provide appropriate post-operative care.
-
Tumor Monitoring : Allow tumors to establish for 1-2 weeks. Monitor tumor growth by measuring limb diameter with calipers or by performing bioluminescence imaging (BLI) weekly.[4]
-
Treatment : Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and vehicle control groups. Administer this compound (e.g., via oral gavage) daily for the duration of the study (e.g., 3-6 weeks).[4]
-
Efficacy Assessment : Monitor tumor volume and animal body weight 2-3 times per week. The primary endpoint is typically tumor growth delay or inhibition.
-
Terminal Analysis : At the end of the study, harvest the primary tumors for histological analysis and measurement of D-2HG levels. Lungs can also be harvested to assess for spontaneous micrometastases.[23]
Conclusion and Future Directions
The development of specific inhibitors against mutant IDH1, such as this compound and Ivosidenib, represents a promising and targeted therapeutic strategy for a significant subset of chondrosarcoma patients.[7] Early-stage research demonstrates that these compounds can effectively inhibit the production of the oncometabolite D-2HG, which is critical for the initiation and progression of the disease.[8] While preclinical data show that inhibiting mutant IDH1 can impair tumor cell growth and migration, the clinical effect appears to be one of disease stabilization rather than rapid tumor regression.[7][12] The phase I data for Ivosidenib, showing durable disease control in some patients, is highly encouraging for this chemo-resistant cancer.[7][14]
However, the role of the IDH1 mutation in established, malignant chondrosarcomas is still debated, with some studies suggesting that tumor growth can become independent of D-2HG production over time.[5] This highlights the need for further research into mechanisms of resistance and rational combination therapies. Future directions should focus on:
-
Combination Strategies : Investigating the synergy of mutant IDH1 inhibitors with other targeted agents, such as PARP inhibitors, which may be effective in IDH-mutant tumors due to induced defects in homologous recombination.[2]
-
Biomarker Development : Identifying biomarkers beyond the IDH1 mutation itself that can predict which patients are most likely to benefit from long-term treatment.
-
Understanding Resistance : Elucidating the molecular mechanisms that allow some chondrosarcomas to become independent of the IDH1 mutation for sustained growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Mutant IDH1/2 in Chondrosarcomas: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. An orthotopic mouse model for chondrosarcoma of bone provides an in vivo tool for drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IDH Mutations in Chondrosarcoma: Case Closed or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase I Study of the Mutant IDH1 Inhibitor Ivosidenib: Safety and Clinical Activity in Patients With Advanced Chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. dovepress.com [dovepress.com]
- 17. Cell Counting and Viability Assays [bio-protocol.org]
- 18. assaygenie.com [assaygenie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. D 2 Hydroxyglutarate Assay Kit (Colorimetric) (ab211070) | Abcam [abcam.com]
- 21. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. New clinically relevant, orthotopic mouse models of human chondrosarcoma with spontaneous metastasis | VU Research Repository | Victoria University | Melbourne Australia [vuir.vu.edu.au]
The Precision Strike: A Technical Guide to the Selectivity of Mutant IDH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the selectivity of inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are a hallmark of several cancers, including glioma and acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis. The development of small molecule inhibitors that selectively target the mutant enzyme over its wild-type counterpart represents a significant advancement in targeted cancer therapy. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways central to understanding and evaluating the selectivity of these inhibitors. While the specific compound "Mutant IDH1-IN-1" was not identified as a distinct entity in the literature, this guide will focus on well-characterized, potent, and selective mutant IDH1 inhibitors such as Ivosidenib (AG-120), AGI-5198, and ML309 to illustrate the principles of selectivity.
Data Presentation: Potency and Selectivity of Mutant IDH1 Inhibitors
The following tables summarize the quantitative data for representative mutant IDH1 inhibitors, highlighting their potency against common IDH1 mutations and their selectivity over wild-type (WT) IDH1 and, in some cases, the related IDH2 enzyme.
Table 1: In Vitro Enzymatic Inhibition of Mutant and Wild-Type IDH1
| Inhibitor | Target | IC50 (nM) | Selectivity (WT/Mutant) | Reference |
| Ivosidenib (AG-120) | IDH1 R132H | 12 | >1,000-fold vs WT IDH1 | [1][2] |
| IDH1 R132C | 10 | >1,000-fold vs WT IDH1 | [1][2] | |
| IDH1 R132G | 23 | >1,000-fold vs WT IDH1 | [1][2] | |
| IDH1 R132S | 16 | >1,000-fold vs WT IDH1 | [1][2] | |
| IDH1 R132L | 31 | >1,000-fold vs WT IDH1 | [1][2] | |
| WT IDH1 | >14,000 | - | [1][2] | |
| WT IDH2 | >100,000 | - | [1][2] | |
| Mutant IDH2 (R140Q) | >100,000 | - | [1][2] | |
| AGI-5198 | IDH1 R132H | 70 | >1400-fold vs WT IDH1 | [3][4] |
| IDH1 R132C | 160 | N/A | [3] | |
| WT IDH1 | >100,000 | - | [4] | |
| ML309 | IDH1 R132H | 96 (K_i) | ~365-fold vs WT IDH1 | [5][6] |
| WT IDH1 | 35,000 (K_i) | - | [5][6] |
Table 2: Cellular Activity of Mutant IDH1 Inhibitors
| Inhibitor | Cell Line | IDH1 Status | Cellular Assay | EC50/Effect | Reference |
| Ivosidenib (AG-120) | Primary mIDH1 AML samples | R132 mutants | 2-HG Inhibition | 96% reduction at 0.5 µM | [1][2] |
| U87 MG (overexpression) | R132H | 2-HG Inhibition | 62 nM | [1][2] | |
| HT1080 | R132C | 2-HG Inhibition | 215 nM | [1][2] | |
| AGI-5198 | TS603 glioma cells | Endogenous R132H | 2-HG Inhibition | Dose-dependent | [7] |
| ML309 | U87 MG (overexpression) | R132H | 2-HG Inhibition | 500 nM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity and potency. Below are protocols for key experiments cited in the evaluation of mutant IDH1 inhibitors.
Biochemical Enzyme Inhibition Assay (NADPH Depletion)
This assay measures the enzymatic activity of mutant IDH1 by monitoring the consumption of the cofactor NADPH.
Principle: Mutant IDH1 utilizes NADPH to reduce α-ketoglutarate to 2-hydroxyglutarate. The rate of NADPH depletion, measured by a decrease in absorbance at 340 nm or a change in fluorescence, is proportional to the enzyme's activity. Inhibitors will slow down this rate.
Materials:
-
Recombinant human mutant IDH1 (e.g., R132H) and wild-type IDH1.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% BSA.
-
NADPH solution.
-
α-ketoglutarate (α-KG) solution.
-
Test inhibitor compounds.
-
96-well or 384-well microplates (UV-transparent or black for fluorescence).
-
Plate reader capable of measuring absorbance at 340 nm or fluorescence (e.g., using a diaphorase/resazurin coupled system).[8][9]
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute into the assay buffer.
-
In the microplate wells, add the assay buffer, the inhibitor solution (or DMSO for control), and the mutant IDH1 enzyme.
-
Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of NADPH and α-KG.
-
Immediately begin monitoring the decrease in absorbance at 340 nm or the change in fluorescence in kinetic mode for 10-60 minutes.[10]
-
The initial reaction velocity is calculated from the linear portion of the kinetic curve.
-
For wild-type IDH1 selectivity, the assay is run in reverse, measuring the production of NADPH from NADP⁺ and isocitrate.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular 2-Hydroxyglutarate (2-HG) Assay (LC-MS/MS)
This assay quantifies the oncometabolite 2-HG in cells treated with a mutant IDH1 inhibitor.
Principle: Cells harboring mutant IDH1 produce high levels of 2-HG. The efficacy of an inhibitor is determined by its ability to reduce intracellular 2-HG levels. 2-HG is extracted from cells and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which allows for sensitive and specific detection, including the separation of D- and L-2-HG enantiomers after derivatization.[11][12]
Materials:
-
IDH1-mutant cell line (e.g., HT1080, U87-R132H) and a corresponding wild-type cell line.
-
Cell culture reagents.
-
Test inhibitor compounds.
-
Extraction Solvent: 80% methanol.
-
Internal standard (e.g., ¹³C₅-2-HG).
-
Derivatizing agent (e.g., diacetyl-L-tartaric anhydride - DATAN).[11]
-
LC-MS/MS system.
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 48-72 hours).
-
Wash the cells with ice-cold PBS and then lyse them and extract the metabolites using the ice-cold extraction solvent containing the internal standard.
-
Centrifuge the samples to pellet cell debris and collect the supernatant.
-
Dry the supernatant (e.g., using a SpeedVac).
-
For enantiomeric separation, derivatize the dried metabolites with DATAN.[11]
-
Reconstitute the samples in a suitable solvent for LC-MS/MS analysis.
-
Inject the samples into the LC-MS/MS system and quantify the amount of 2-HG based on a standard curve.
-
Normalize the 2-HG levels to cell number or protein concentration.
-
Plot the normalized 2-HG concentration against the inhibitor concentration to determine the EC50 value.
Cell Viability Assay
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.
Principle: The viability of cells is measured using various methods, such as the metabolic conversion of a tetrazolium salt (e.g., MTT, MTS) into a colored formazan product or the quantification of ATP as an indicator of metabolically active cells.[13][14]
Materials:
-
IDH1-mutant and wild-type cell lines.
-
Cell culture reagents.
-
Test inhibitor compounds.
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based reagent).
-
Solubilization solution (for MTT assay).
-
96-well plates.
-
Microplate reader (absorbance or luminescence).
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach.
-
Add serial dilutions of the inhibitor to the wells.
-
Incubate the cells for a prolonged period (e.g., 6-10 days) to observe effects on proliferation.
-
At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS).[13]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to mutant IDH1 function and inhibitor evaluation.
Caption: Signaling pathways affected by mutant IDH1.
Caption: Experimental workflow for mutant IDH1 inhibitor screening.
References
- 1. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 4. Synthesis and evaluation of radiolabeled AGI-5198 analogues as candidate radiotracers for imaging mutant IDH1 expression in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ML309: A potent inhibitor of R132H mutant IDH1 capable of reducing 2-hydroxyglutarate production in U87 MG glioblastoma cells - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
The Impact of Mutant IDH1 Inhibitors on Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant event in the landscape of cancer metabolism, particularly in gliomas, acute myeloid leukemia (AML), and chondrosarcomas. The most common mutation, a substitution of arginine at position 132 (primarily R132H), confers a neomorphic enzymatic activity. This altered function leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG) from α-ketoglutarate (α-KG), a key component of the tricarboxylic acid (TCA) cycle.[1][2] The accumulation of 2-HG to millimolar concentrations within tumor cells drives oncogenesis through epigenetic dysregulation and profound metabolic reprogramming.[3] This guide provides an in-depth technical overview of the impact of a representative mutant IDH1 inhibitor, AGI-5198 (a potent and selective inhibitor often referred to by descriptors such as "Mutant IDH1-IN-1"), on cancer cell metabolism.
Quantitative Effects of AGI-5198 on Mutant IDH1
AGI-5198 is a first-generation, potent, and selective small-molecule inhibitor of the mutant IDH1 enzyme.[3][4] Its efficacy has been demonstrated in various preclinical models, where it effectively reduces 2-HG levels and impacts tumor cell growth and differentiation.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (R132H-IDH1) | 0.07 µM (70 nM) | In vitro enzyme assay | [3][4] |
| IC50 (Wild-Type IDH1) | > 100 µM | In vitro enzyme assay | [3][5] |
| IC50 (IDH2 isoforms) | > 100 µM | In vitro enzyme assay | [3] |
| Cellular 2-HG Reduction | >99% at 2.5 µM | IDH1-mutant glioma cells | [6] |
| In Vivo 2-HG Reduction | ~70% after 1 week | Glioma patients (Phase 1 trial of a mutant IDH1 inhibitor) | [7] |
| Tumor Growth Inhibition | Dose-dependent | IDH1-mutant glioma xenografts | [3] |
Core Metabolic Consequences of Mutant IDH1 and its Inhibition
The primary metabolic consequence of the IDH1 mutation is the massive production of 2-HG. This oncometabolite competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic changes.[3] Furthermore, the neomorphic reaction consumes NADPH, a critical cellular reductant, impacting the cell's redox homeostasis.
Signaling Pathways Affected by Mutant IDH1
The metabolic perturbations induced by mutant IDH1 have significant downstream effects on key cellular signaling pathways that regulate cell growth, proliferation, and survival.
Caption: Signaling pathways impacted by mutant IDH1 and its inhibitor AGI-5198.
The mTOR signaling pathway is frequently activated in IDH1-mutant gliomas.[8][9] Studies have shown that the expression of mutant IDH1 can upregulate genes such as WNTA, PRKAA2, GSK3B, and MTOR, leading to the activation of this pathway and promoting cell proliferation and invasion.[8] Additionally, the accumulation of 2-HG can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by inhibiting prolyl hydroxylases, which are α-KG-dependent enzymes that mark HIF-1α for degradation.[1][10] This can promote a pseudohypoxic state, further contributing to metabolic reprogramming and tumor progression.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a drug to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology Outline:
-
Cell Culture: Culture IDH1-mutant cells (e.g., U87-MG cells stably expressing IDH1 R132H) to ~80% confluency.
-
Compound Treatment: Treat cells with AGI-5198 at various concentrations (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 1-3 hours) at 37°C.[11]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells using a suitable method, such as repeated freeze-thaw cycles or lysis buffer.[12]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble IDH1 protein using Western blotting with an anti-IDH1 antibody.[11] An upward shift in the melting curve in the presence of AGI-5198 indicates target engagement and stabilization.
Metabolomic Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive technique used to identify and quantify small molecules (metabolites) in biological samples. It is instrumental in measuring the levels of 2-HG and other key metabolites affected by mutant IDH1 and its inhibitors.
Methodology Outline:
-
Sample Preparation: Culture IDH1-mutant cells and treat them with AGI-5198 or vehicle. Harvest the cells and quench their metabolism rapidly, for example, with cold methanol.
-
Metabolite Extraction: Extract the metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
-
LC-MS Analysis: Separate the extracted metabolites using liquid chromatography based on their physicochemical properties. The separated metabolites are then ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio of the ions.
-
Data Analysis: Identify and quantify metabolites by comparing their retention times and mass spectra to known standards. This allows for the precise measurement of changes in the levels of 2-HG, α-KG, and other TCA cycle intermediates.[13][14]
Conclusion
The discovery of IDH1 mutations has opened a new chapter in our understanding of cancer metabolism and has provided a novel therapeutic target. Inhibitors like AGI-5198 specifically target the neomorphic activity of the mutant enzyme, leading to a reduction in the oncometabolite 2-HG. This, in turn, can reverse some of the epigenetic and metabolic reprogramming induced by the mutation, offering a promising therapeutic strategy for patients with IDH1-mutant cancers. The experimental approaches outlined in this guide are crucial for the continued development and characterization of novel inhibitors targeting this unique metabolic vulnerability in cancer.
References
- 1. Glioma-Derived Mutations in IDH1 Dominantly Inhibit IDH1 Catalytic Activity and Induce HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AGI 5198 | Isocitrate Dehydrogenase 1 (IDH1) | Tocris Bioscience [tocris.com]
- 5. Synthesis and evaluation of radiolabeled AGI-5198 analogues as candidate radiotracers for imaging mutant IDH1 expression in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Pharmacodynamics of mutant-IDH1 inhibitors in glioma patients probed by in vivo 3D MRS imaging of 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mutant IDH in Gliomas: Role in Cancer and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Metabolomic Phenotyping of Gliomas: What Can We Get with Simplified Protocol for Intact Tissue Analysis? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolomic Profiles of Human Glioma Inform Patient Survival - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Epigenetic Effects of Mutant IDH1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including gliomas and acute myeloid leukemia (AML).[1][2][3] These mutations, most commonly occurring at arginine 132 (R132H), confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3][4][5][6] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as the ten-eleven translocation (TET) family of DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[7][8] This inhibition results in widespread epigenetic dysregulation, including DNA and histone hypermethylation, which are thought to drive tumorigenesis.[7][8]
The reversibility of these epigenetic alterations has made mutant IDH1 an attractive therapeutic target. Small molecule inhibitors have been developed to selectively target the mutant IDH1 enzyme, block 2-HG production, and thereby restore normal epigenetic landscapes. This technical guide focuses on the preliminary studies of one such selective inhibitor, AGI-5198, as a representative compound for understanding the epigenetic effects of mutant IDH1 inhibition. Data from other relevant inhibitors, such as vorasidenib and ivosidenib, are also included to provide a broader context.
Core Mechanism of Action: Reversal of Oncometabolite-Induced Epigenetic Silencing
The primary mechanism by which mutant IDH1 inhibitors exert their effect is through the reduction of intracellular 2-HG levels. This alleviates the inhibition of α-KG-dependent dioxygenases, leading to the demethylation of histones and DNA.
Quantitative Analysis of Epigenetic Reversal by Mutant IDH1 Inhibitors
The efficacy of mutant IDH1 inhibitors can be quantified by measuring the reduction in 2-HG levels and the corresponding changes in histone and DNA methylation marks.
Table 1: Effect of AGI-5198 on R-2-Hydroxyglutarate (R-2HG) Production
| Cell Line/Model | Treatment | R-2HG Inhibition | Reference |
| TS603 Glioma Cells | AGI-5198 (dose-dependent) | Near-complete | [4] |
| R132H-IDH1 Glioma Xenografts | AGI-5198 (150 mg/kg) | Significant | [4] |
| R132H-IDH1 Glioma Xenografts | AGI-5198 (450 mg/kg) | Marked reduction | [4] |
Table 2: Reversal of Histone Methylation by Mutant IDH1 Inhibition
| Histone Mark | Cell/Tumor Model | Treatment | Change in Methylation | Reference |
| H3K9me3 | TS603 Glioma Cells | AGI-5198 (near-complete 2-HG inhibition) | Demethylation induced | [4] |
| H3K9me3 | R132H-IDH1 Glioma Xenografts | AGI-5198 (450 mg/kg) | Marked decrease | [4] |
| H3K27me3 | TS603 Glioma Cells (GFAP, AQP4 promoters) | AGI-5198 | Marked reduction | [4] |
Table 3: Effect of Mutant IDH1 Inhibitors on DNA Hydroxymethylation
| Inhibitor | Tumor Type | Parameter Measured | Result | Reference |
| Vorasidenib | IDH1-mutant Glioma | 5-hydroxymethylcytosine (5hmC) | ~2-fold increase with optimal 2-HG suppression | [9] |
| Ivosidenib | IDH1-mutant Glioma | 5-hydroxymethylcytosine (5hmC) | Increased with optimal 2-HG suppression | [9] |
Table 4: Effect of Mutant IDH1 Inhibitors on Cellular Proliferation
| Inhibitor | Tumor Model | Marker | Result | Reference |
| AGI-5198 | R132H-IDH1 Glioma Xenografts | Ki-67 | Reduced staining | [10] |
| Vorasidenib | IDH1-mutant Glioma | Ki-67 | ~2-fold decrease in Ki-67 positive cells | [9] |
| Ivosidenib | IDH1-mutant Glioma | Ki-67 | Decrease in Ki-67 positive cells | [9] |
Detailed Experimental Protocols
Protocol 1: Quantification of Intracellular 2-Hydroxyglutarate (2-HG) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies described for the analysis of oncometabolites in cell culture and tumor tissues.[11][12][13][14]
-
Sample Preparation:
-
Cell Culture: Harvest approximately 1 x 107 cells by centrifugation. Wash the cell pellet with ice-cold PBS.
-
Tissue: Snap-freeze tumor tissue in liquid nitrogen and grind to a fine powder. Weigh out 10-20 mg of tissue.
-
Add 1 mL of ice-cold 80% methanol to the cell pellet or tissue powder.
-
Lyse the cells/tissue by sonication on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen gas or using a vacuum concentrator.
-
-
Derivatization:
-
To the dried metabolites, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes to protect carbonyl groups.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes to derivatize hydroxyl and carboxyl groups.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
The GC oven temperature program should be optimized to separate 2-HG from other metabolites. A typical program starts at a low temperature (e.g., 70°C) and ramps up to a high temperature (e.g., 300°C).
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.
-
Quantify 2-HG by comparing the peak area of its characteristic ions to a standard curve generated with known concentrations of a 2-HG standard.
-
Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Methylation Analysis
This protocol provides a framework for performing ChIP-seq on glioma cells treated with a mutant IDH1 inhibitor.
-
Cell Culture and Treatment: Culture IDH1-mutant glioma cells to ~80% confluency. Treat cells with the mutant IDH1 inhibitor (e.g., AGI-5198) or vehicle control for the desired duration.
-
Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., anti-H3K9me3).
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads several times to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome, perform peak calling to identify regions of enrichment, and conduct differential binding analysis between inhibitor-treated and control samples.
Protocol 3: Whole-Genome Bisulfite Sequencing (WGBS) for DNA Methylation Analysis
This protocol outlines the key steps for analyzing genome-wide DNA methylation at single-nucleotide resolution.[15][16][17]
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from inhibitor-treated and control cells.
-
DNA Fragmentation: Shear the genomic DNA to the desired fragment size (e.g., 200-400 bp) using sonication.
-
Library Preparation:
-
Perform end-repair and A-tailing of the fragmented DNA.
-
Ligate methylated sequencing adapters to the DNA fragments. This is crucial as it prevents the adapters from being affected by the subsequent bisulfite treatment.
-
-
Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers that anneal to the methylated adapters. During PCR, the uracils are replaced with thymines.
-
Sequencing: Perform paired-end high-throughput sequencing of the amplified library.
-
Data Analysis:
-
Align the sequencing reads to an in silico bisulfite-converted reference genome.
-
For each cytosine in the genome, calculate the methylation level as the ratio of reads with a cytosine at that position to the total number of reads covering that position.
-
Identify differentially methylated regions (DMRs) between inhibitor-treated and control samples.
-
Conclusion
Preliminary studies on mutant IDH1 inhibitors, such as AGI-5198, vorasidenib, and ivosidenib, demonstrate a clear mechanism of action involving the reduction of the oncometabolite 2-HG and the subsequent reversal of epigenetic abnormalities. The quantitative data indicate that these inhibitors can effectively decrease histone hypermethylation, restore DNA hydroxymethylation, and reduce tumor cell proliferation. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced epigenetic effects of these and other emerging targeted therapies. The continued exploration of these mechanisms is crucial for the development of more effective treatments for IDH1-mutant cancers.
References
- 1. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 2. IDH1 - My Cancer Genome [mycancergenome.org]
- 3. Isocitrate dehydrogenase 1 (IDH1): what it means to the neurosurgeon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a New Selective Chemical Inhibitor of Mutant Isocitrate Dehydrogenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic Reprogramming for Targeting IDH-Mutant Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IDH mutation impairs histone demethylation and results in a block to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a routine gas chromatography mass spectrometry method for 2-hydroxyglutarate quantification in human serum as a screening tool for detection of idh mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encodeproject.org [encodeproject.org]
- 16. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]
Methodological & Application
Application Notes and Protocols for Mutant IDH1-IN-1 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. In several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, a recurrent mutation in IDH1 (most commonly R132H) leads to a neomorphic enzymatic activity.[1][2][3] This mutant enzyme converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5][6] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations, such as DNA and histone hypermethylation, and a subsequent blockade in cellular differentiation, contributing to tumorigenesis.[3][7]
Mutant IDH1-IN-1 is a potent and selective small-molecule inhibitor of the mutant IDH1 enzyme. By blocking the production of 2-HG, this inhibitor can reverse the epigenetic changes and induce differentiation in cancer cells harboring the IDH1 mutation.[2][8] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cells.
Data Presentation
Table 1: In Vitro Potency of Representative Mutant IDH1 Inhibitors
| Compound | Target Mutant IDH1 | Biochemical IC50 (nM) | Cellular 2-HG IC50 (nM) | Cell Line | Reference |
| AGI-5198 | R132H | 70 | - | TS603 glioma cells | [1] |
| AGI-5198 | R132C | 160 | - | - | [1] |
| ML309 (racemic) | R132H | - | 250 | U87MG-IDH1 R132H | [9] |
| Compound 35 | R132H | - | 70 | U87MG-IDH1 R132H | [10] |
| Compound 1 | R132H | 70 | - | - | [11] |
| FT-2102 | R132H | 21.2 | - | - | [1] |
| FT-2102 | R132C | 114 | - | - | [1] |
| AG-881 | R132C, R132L, R132H, R132S | 0.04 - 22 | - | - | [1] |
| T001-0657 | R132C | - | 1311 | HT1080 | [12] |
Note: "this compound" is a representative name. The data presented is for well-characterized inhibitors of mutant IDH1.
Mandatory Visualizations
Signaling Pathway of Mutant IDH1
Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.
Experimental Workflow for Assessing Inhibitor Efficacy
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Biological Significance of Mutant Isocitrate Dehydrogenase 1 and 2 in Gliomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
Application Notes and Protocols for In Vivo Studies with Mutant IDH1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutant isocitrate dehydrogenase 1 (IDH1) is a key enzyme implicated in the pathogenesis of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. The gain-of-function mutations in IDH1, most commonly at the R132 residue, lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.
Mutant IDH1-IN-1 is a selective inhibitor of the mutated IDH1 enzyme. Its mechanism of action involves the specific targeting of the mutant IDH1 protein, thereby inhibiting the production of 2-HG and restoring normal cellular processes. This targeted approach holds significant promise for the development of novel cancer therapies. This document provides detailed protocols for the dissolution and preparation of this compound for in vivo studies, along with a summary of its physicochemical properties and comparative data from other relevant mutant IDH1 inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective formulation and delivery in preclinical models.
| Property | Value | Reference |
| Appearance | White to light yellow powder | [Generic supplier data] |
| Molecular Formula | C₂₆H₃₃N₅O₄ | [Calculated] |
| Molecular Weight | 491.58 g/mol | [Calculated] |
| Solubility | DMSO: ≥ 45 mg/mL (90.25 mM) | MedChemExpress |
| DMSO: ≥ 34 mg/mL (72.87 mM) | ChemicalBook | |
| Storage | Store at -20°C | ChemicalBook |
In Vivo Formulation and Administration of this compound
Recommended Vehicle Composition:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% ddH₂O
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile double-distilled water (ddH₂O) or saline
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparation of Dosing Solution:
-
Calculate the required amount of this compound: Determine the desired final concentration of the dosing solution based on the target dose (mg/kg) and the dosing volume for the animal model (e.g., 10 mL/kg for mice).
-
Dissolve this compound in DMSO: In a sterile conical tube, add the calculated amount of this compound powder. Add the required volume of DMSO (5% of the final volume) and vortex thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Add PEG300: To the DMSO solution, add the required volume of PEG300 (40% of the final volume). Vortex the mixture until it is homogeneous.
-
Add Tween 80: Add the required volume of Tween 80 (5% of the final volume) to the solution and vortex until the mixture is clear and uniform.
-
Add ddH₂O or Saline: Slowly add the sterile ddH₂O or saline (50% of the final volume) to the mixture while continuously vortexing. It is crucial to add the aqueous component last and slowly to prevent precipitation of the compound.
-
Final Mixing: Vortex the final solution for an additional 1-2 minutes to ensure homogeneity. The final formulation should be a clear solution. If any precipitation is observed, the formulation may need to be adjusted, for instance, by slightly increasing the percentage of co-solvents.
-
Administration: The prepared formulation can be administered to animals via intraperitoneal injection or oral gavage. It is recommended to prepare the dosing solution fresh on the day of administration.
Note: It is always advisable to perform a small-scale pilot formulation to check for solubility and stability before preparing a large batch. Additionally, a vehicle control group should be included in all in vivo experiments.
Comparative In Vivo Data of Mutant IDH1 Inhibitors
While specific in vivo efficacy and pharmacokinetic data for this compound are not publicly available, the following table summarizes data from other well-characterized mutant IDH1 inhibitors to provide a comparative context for experimental design.
| Inhibitor | Animal Model | Dose and Route | Key Findings | Reference |
| AG-120 (Ivosidenib) | U87MG-IDH1 R132H xenograft mice | 500 mg/kg, oral, daily | Significant reduction in tumor 2-HG levels. | Popovici-Muller et al., 2018 |
| HMS-101 | IDH1-R132C AML xenograft mice | 50 mg/kg, oral, daily | Prolonged survival and induction of leukemic cell differentiation. | Chaturvedi et al., 2020 |
| SYC-435 | Patient-derived IDH1 mutant glioma xenograft mice | 15 mg/kg, IP, daily | Synergistic effect with standard therapies in prolonging survival. | Kogiso et al., 2017 |
| FT-2102 (Olutasidenib) | U87MG-IDH1 R132H xenograft mice | 150 mg/kg, oral, twice daily | Potent reduction of tumor 2-HG levels. | Caravella et al., 2020 |
Visualizing Key Pathways and Workflows
Mutant IDH1 Signaling Pathway and Inhibition
Caption: Mutant IDH1 signaling and mechanism of inhibition.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo efficacy studies.
Conclusion
The selective inhibition of mutant IDH1 represents a promising therapeutic strategy for a range of cancers. The successful in vivo evaluation of inhibitors like this compound is contingent upon appropriate formulation and administration. The protocols and data presented herein provide a comprehensive guide for researchers to effectively design and execute preclinical studies with this class of compounds. While specific in vivo data for this compound is awaited, the provided formulation protocol, based on established methods for similar molecules, offers a robust starting point for its evaluation in relevant animal models. Careful adherence to these guidelines will facilitate the generation of reliable and reproducible data, ultimately accelerating the translation of these promising therapeutics into clinical applications.
Application Notes and Protocols: Mutant IDH1 Inhibitors in Mouse Models of Glioma
For Researchers, Scientists, and Drug Development Professionals
Note on "Mutant IDH1-IN-1": The term "this compound" does not refer to a specific, publicly documented inhibitor. This document provides protocols and dosage recommendations for two well-characterized, clinically relevant, orally bioavailable small molecule inhibitors of mutant isocitrate dehydrogenase 1 (IDH1): Ivosidenib (AG-120) and Vorasidenib (AG-881) . These compounds serve as representative examples for preclinical studies targeting mutant IDH1 in glioma.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, most commonly the R132H substitution, are a defining feature of lower-grade gliomas and secondary glioblastomas. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, driving tumorigenesis. Targeting the mutant IDH1 enzyme with specific inhibitors to block 2-HG production is a promising therapeutic strategy.
Ivosidenib is a potent and selective inhibitor of the mutant IDH1 enzyme. Vorasidenib is a dual inhibitor of both mutant IDH1 and IDH2 enzymes, developed for enhanced brain penetrance. This document outlines recommended dosages and detailed protocols for their use in preclinical mouse models of glioma.
Data Presentation: In Vivo Dosage and Efficacy
The following tables summarize key quantitative data from preclinical studies of Ivosidenib and Vorasidenib in mouse models of glioma.
Table 1: Recommended Dosage and Administration of Mutant IDH1 Inhibitors
| Compound | Mouse Model | Cell Line | Administration Route | Dosage | Dosing Schedule |
| Ivosidenib (AG-120) | Orthotopic Xenograft (SCID mice) | TS603 (Grade III mIDH1-R132H Glioma) | Oral Gavage (PO) | 50, 150, or 450 mg/kg | Twice Daily (BID) |
| Ivosidenib (AG-120) | Subcutaneous Xenograft (SCID mice) | TS603 (Grade III mIDH1-R132H Glioma) | Oral Gavage (PO) | 150 mg/kg | Twice Daily (BID) for 21 days |
| Vorasidenib (AG-881) | Orthotopic Xenograft (mice) | TS603 (Grade III mIDH1-R132H Glioma) | Oral Gavage (PO) | 50 mg/kg | Twice Daily (BID) for 4 days |
Table 2: Pharmacodynamic and Efficacy Data of Mutant IDH1 Inhibitors
| Compound | Dosage | Model | Primary Endpoint | Result | Citation |
| Ivosidenib (AG-120) | 50, 150, 450 mg/kg PO BID | Orthotopic Xenograft | Tumor 2-HG Reduction | Dose-dependent reduction, with 85% maximal inhibition achieved. | [1] |
| Ivosidenib (AG-120) | 150 mg/kg PO BID | Subcutaneous Xenograft | Tumor Growth Inhibition | 52% reduction in tumor growth. | [1] |
| Vorasidenib (AG-881) | 50 mg/kg PO BID | Orthotopic Xenograft | Tumor 2-HG Reduction | >97% inhibition of 2-HG production in glioma tissue. | [2][3] |
| Vorasidenib (AG-881) | 50 mg/kg | Xenograft | Tumor Growth Reduction | Reduces tumor growth in a TS603-IDH1R132H mouse xenograft model. | [4] |
Signaling Pathway
The primary mechanism of action for mutant IDH1 inhibitors is the direct inhibition of the mutated IDH1 enzyme, thereby preventing the production of the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases. This leads to widespread hypermethylation of DNA and histones, causing epigenetic alterations that block cellular differentiation and promote oncogenesis. By reducing 2-HG levels, inhibitors like Ivosidenib and Vorasidenib aim to reverse these epigenetic changes, restore normal cellular differentiation, and inhibit tumor growth.[5][6][7]
Experimental Protocols
Preparation of Inhibitor Formulation for Oral Gavage
A common vehicle for oral administration of small molecule inhibitors in mice is a suspension using carboxymethylcellulose (CMC).
Materials:
-
Ivosidenib (AG-120) or Vorasidenib (AG-881) powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) sodium in sterile water
-
(Optional) 0.1% (v/v) Tween 80 to aid suspension
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount of inhibitor based on the desired dose (e.g., 150 mg/kg) and the average weight of the mice in the treatment group. Assume a dosing volume of 10 mL/kg (or 0.2 mL for a 20 g mouse).
-
Weigh the calculated amount of inhibitor powder and place it in a sterile microcentrifuge tube.
-
Prepare the vehicle solution of 0.5% CMC (and optional 0.1% Tween 80) in sterile water.
-
Add the appropriate volume of the vehicle to the inhibitor powder.
-
Vortex vigorously for several minutes to create a uniform suspension. If the compound is difficult to suspend, brief sonication may be applied.
-
Prepare the formulation fresh daily before administration to ensure stability and uniform suspension. Mix well by vortexing immediately before each gavage.
Orthotopic Glioma Mouse Model and Drug Administration
This protocol describes the establishment of an orthotopic glioma model using a patient-derived cell line and subsequent treatment with a mutant IDH1 inhibitor.
Materials:
-
Immunocompromised mice (e.g., CB17 SCID or nude mice)
-
Luciferase-expressing mutant IDH1 glioma cells (e.g., TS603)
-
Stereotactic apparatus
-
Anesthesia (e.g., isoflurane)
-
Prepared inhibitor formulation and vehicle control
-
Oral gavage needles
Procedure:
-
Cell Implantation:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a small incision in the scalp to expose the skull.
-
Using a sterile drill bit, create a small burr hole at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 5 x 10⁴ TS603 cells suspended in 2-5 µL of sterile, serum-free media into the brain parenchyma at a depth of 2.5-3.0 mm.
-
Withdraw the needle slowly, seal the burr hole with bone wax, and suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish for a set period (e.g., 7-14 days) or until a detectable signal is observed via bioluminescence imaging.
-
Randomize mice into treatment and vehicle control groups based on initial tumor bioluminescence signal to ensure even distribution.
-
-
Drug Administration:
-
Administer the prepared inhibitor formulation (e.g., Ivosidenib at 150 mg/kg) or vehicle control via oral gavage.
-
Follow the specified dosing schedule (e.g., twice daily) for the duration of the experiment.
-
Monitor animal weight and general health daily. Significant weight loss (>15-20%) may require dose adjustment or euthanasia.
-
Assessment of Tumor Growth by Bioluminescence Imaging (BLI)
BLI is a non-invasive method to longitudinally monitor the growth of luciferase-expressing tumors.
Materials:
-
In vivo imaging system (e.g., IVIS Spectrum)
-
D-luciferin, sodium salt
-
Sterile PBS or saline
-
Anesthesia (isoflurane)
Procedure:
-
Prepare a stock solution of D-luciferin at 15 mg/mL in sterile PBS.
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.
-
Wait for 10-15 minutes for the substrate to distribute throughout the body and cross the blood-brain barrier.
-
Anesthetize the mice using isoflurane and place them in the imaging chamber.
-
Acquire bioluminescent images using an exposure time of 1-5 minutes, depending on signal intensity.
-
Use the system's software to draw a region of interest (ROI) over the head of each mouse to quantify the total photon flux (photons/second).
-
Repeat imaging at regular intervals (e.g., weekly) to track tumor growth over time.
Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS
This protocol outlines the extraction and analysis of 2-HG from tumor tissue as a pharmacodynamic marker of inhibitor activity.
Materials:
-
Excised and snap-frozen brain tumor tissue
-
Phosphate-buffered saline (PBS)
-
Tissue homogenizer (e.g., Qiagen TissueLyser)
-
Methanol with an internal standard (e.g., 200 ng/mL 3-hydroxy-3-methylglutaric acid or labeled 13C5-2HG)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Weigh the frozen tumor tissue.
-
Homogenize the tissue in a 10x volume of PBS.
-
-
Metabolite Extraction:
-
Take a small aliquot (e.g., 10 µL) of the tissue homogenate.
-
Add 200 µL of cold methanol containing the internal standard to precipitate proteins and extract metabolites.
-
Vortex thoroughly and centrifuge at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the separation and detection of 2-HG. Chiral chromatography may be necessary to distinguish D- and L-2-HG enantiomers.
-
Quantify the 2-HG concentration by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.
-
Normalize the 2-HG concentration to the initial tissue weight.
-
References
- 1. Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncobites.blog [oncobites.blog]
- 3. researchgate.net [researchgate.net]
- 4. Long-term Intravital Investigation of an Orthotopic Glioma Mouse Model via Optical Coherence Tomography Angiography | In Vivo [iv.iiarjournals.org]
- 5. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of Ivosidenib, A Novel Mutant IDH1 Inhibitoron Mice DBS: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays to Measure Mutant IDH1 Inhibitor Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in cancer metabolism research.[1] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] However, specific mutations, most commonly at the R132 residue, confer a neomorphic (new function) activity to the enzyme.[2] This mutant enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG), which accumulates to high levels in tumor cells.[1][2]
The accumulation of 2-HG has profound effects on cellular physiology, primarily through the competitive inhibition of α-KG-dependent dioxygenases, including histone and DNA demethylases.[1] This leads to epigenetic alterations, a block in cellular differentiation, and ultimately, tumorigenesis.[1] Consequently, inhibitors specifically targeting the mutant IDH1 enzyme have emerged as a promising therapeutic strategy for cancers harboring these mutations, such as gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[3][4]
These application notes provide detailed protocols for key cell-based assays to evaluate the activity of mutant IDH1 inhibitors, using "Mutant IDH1-IN-1" as a representative investigational compound. The protocols cover the direct measurement of the oncometabolite 2-HG, assessment of cellular viability, and evaluation of the inhibitor's ability to restore cellular differentiation.
Data Presentation: In Vitro Activity of Representative Mutant IDH1 Inhibitors
The following tables summarize the in vitro activity of two well-characterized mutant IDH1 inhibitors, Ivosidenib (AG-120) and Olutasidenib (FT-2102), which can serve as benchmarks for evaluating novel inhibitors like "this compound".
Table 1: Inhibition of 2-HG Production in Mutant IDH1 Cell Lines
| Compound | Cell Line | IDH1 Mutation | Assay Method | IC50 (nM) |
| Ivosidenib (AG-120) | U87 | R132H (engineered) | 2-HG Measurement | ~10-12 |
| Ivosidenib (AG-120) | HT1080 | R132C (endogenous) | 2-HG Measurement | Not specified, but potent |
| Olutasidenib (FT-2102) | HCT116 | R132H (engineered) | 2-HG Measurement | 21.2 |
| Olutasidenib (FT-2102) | HT1080 | R132C (endogenous) | 2-HG Measurement | 114 |
Table 2: Effect on Cell Viability/Proliferation
| Compound | Cell Line | IDH1 Mutation | Assay Method | Effect |
| Ivosidenib (AG-120) | Patient-derived AML samples | IDH1 mutant | Differentiation | Induces differentiation |
| Olutasidenib (FT-2102) | MPM (Malignant Pleural Mesothelioma) cells | Not specified | Cell Viability | Inhibits cell growth |
| AGI-5198 | IDH1-mutant glioma cells | R132H | In vivo xenograft | Impaired growth |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Measurement of 2-Hydroxyglutarate (2-HG) in Cell Culture Supernatant
This assay directly measures the product of the mutant IDH1 enzyme, providing a primary readout of inhibitor activity.
a) By Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for accurate quantification of 2-HG.
Materials:
-
Mutant IDH1 expressing cells (e.g., HT1080, U87-R132H)
-
Complete cell culture medium
-
"this compound" stock solution
-
96-well cell culture plates
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Internal standard (e.g., ¹³C₅-2-HG)
-
LC-MS/MS system
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of "this compound" in cell culture medium. Replace the existing medium with medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect 50 µL of the cell culture supernatant.
-
Sample Preparation (Protein Precipitation): To 50 µL of supernatant, add 150 µL of cold acetonitrile containing the internal standard.[5] Vortex thoroughly and incubate at -20°C for at least 20 minutes to precipitate proteins.
-
Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[5]
-
LC-MS/MS Analysis: Transfer the clarified supernatant to an autosampler vial for analysis. Separate 2-HG from other metabolites using a suitable chromatography column (e.g., HILIC) and detect by mass spectrometry in selective reaction monitoring (SRM) mode.[6][7]
-
Data Analysis: Quantify the 2-HG concentration by comparing the peak area ratio of 2-HG to the internal standard against a standard curve. Calculate the IC50 value of "this compound" by fitting the dose-response data to a four-parameter logistic curve.
b) By D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) Enzymatic Assay
This is a higher-throughput, plate-based colorimetric or fluorometric alternative to LC-MS/MS.[8][9][10]
Materials:
-
D-2-Hydroxyglutarate Assay Kit (commercially available)
-
Cell culture supernatant (prepared as in steps 1-4 above)
-
96-well microplate
-
Microplate reader
Protocol:
-
Standard Curve Preparation: Prepare a D-2-HG standard curve according to the kit manufacturer's instructions.[8]
-
Sample Preparation: Samples may require deproteinization using a 10 kDa spin filter or perchloric acid precipitation followed by neutralization, as per the kit's protocol.[11]
-
Assay Reaction: Add samples and standards to a 96-well plate. Prepare and add the D2HGDH reaction mix to each well.[10] The reaction mix typically contains D2HGDH enzyme, a substrate, and a probe that generates a colorimetric or fluorescent signal upon reduction.[8][10]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[10]
-
Measurement: Read the absorbance (e.g., 450 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.[8][10]
-
Data Analysis: Subtract the background reading from all sample and standard readings. Calculate the D-2-HG concentration in the samples using the standard curve. Determine the IC50 value as described for the LC-MS/MS method.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Mutant IDH1 expressing cells (e.g., U87-R132H, HT1080)
-
Complete cell culture medium
-
"this compound" stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate. Incubate overnight.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of "this compound" to the wells.
-
Incubation: Incubate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently on an orbital shaker for 15 minutes.[13]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI50 (concentration for 50% growth inhibition).
Myeloid Differentiation Assay
Mutant IDH1 is known to block hematopoietic differentiation. This assay measures the ability of an inhibitor to restore differentiation in a leukemia cell line model.
Materials:
-
THP-1 cells engineered to express mutant IDH1 (THP-1-R132H)
-
Complete RPMI-1640 medium
-
"this compound" stock solution
-
6-well cell culture plates
-
FACS buffer (PBS with 2% FBS)
-
FITC- or PE-conjugated anti-human CD11b antibody
-
Isotype control antibody
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed THP-1-R132H cells at a density of 2 x 10⁵ cells/mL in 6-well plates. Add "this compound" at various concentrations and incubate for 5 to 7 days.
-
Cell Harvesting: Gently scrape and pipette to collect the cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer. Add the anti-CD11b antibody or isotype control and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Flow Cytometry: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the live cell population based on forward and side scatter. Determine the percentage of CD11b-positive cells for each treatment condition, after subtracting the background signal from the isotype control. An increase in the percentage of CD11b-positive cells indicates induced differentiation.
References
- 1. To be Wild or Mutant: Role of Isocitrate Dehydrogenase 1 (IDH1) and 2-Hydroxy Glutarate (2-HG) in Gliomagenesis and Treatment Outcome in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comprehensive Immunogenomic Profiling of IDH1-/2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry [bio-protocol.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying 2-Hydroxyglutarate (2-HG) Levels Following Mutant IDH1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of the oncometabolite 2-hydroxyglutarate (2-HG) in biological samples after treatment with Mutant IDH1-IN-1, a selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. Accurate measurement of 2-HG is a critical biomarker for assessing the pharmacodynamic activity and therapeutic efficacy of IDH1 inhibitors.
Mutations in the IDH1 gene lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to 2-HG.[1][2] The accumulation of 2-HG is implicated in tumorigenesis through epigenetic dysregulation.[3] Inhibitors of mutant IDH1, such as this compound, are designed to block the production of 2-HG, thereby restoring normal cellular processes.[3]
This document outlines three common and robust methods for 2-HG quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzymatic Assays, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by mutant IDH1 and a general workflow for quantifying 2-HG after inhibitor treatment.
Figure 1: Simplified signaling pathway of mutant IDH1 leading to mTOR activation.
Figure 2: General experimental workflow for quantifying 2-HG levels.
Quantitative Data Summary
The following tables summarize representative quantitative data for 2-HG levels in different experimental systems.
Table 1: 2-HG Levels in Untreated Mutant IDH1 Cell Lines
| Cell Line | IDH1 Mutation | 2-HG Concentration in Media (µM) | Reference |
| HT1080 | R132C | ~25 | [4] |
| RBE | R132S | ~15 | [4] |
| JJ012 | R132G | ~10 | [4] |
| U87 | R132H | ~5 | [4] |
Table 2: IC50 Values of Mutant IDH1 Inhibitors on Cellular 2-HG Production
| Cell Line | Inhibitor | IC50 (nM) |
| HT1080 (R132C) | AGI-5198 | ~160 |
| U87 (R132H) | AGI-5198 | ~70 |
Table 3: Comparison of 2-HG Quantification Methods
| Method | Limit of Quantification (LOQ) | Sample Type | Throughput |
| LC-MS/MS | ~0.8 nmol/mL[5] | Cells, Tissues, Plasma, Urine | High |
| Enzymatic Assay | 0.44 µM (tissue), 2.77 µM (serum)[6] | Cells, Tissues, Plasma, Urine | High |
| NMR Spectroscopy | ~1 nmol[7] | Tissues, in vivo | Low |
Experimental Protocols
Protocol 1: Quantification of 2-HG by LC-MS/MS
This method offers high sensitivity and specificity for quantifying both D- and L-enantiomers of 2-HG.[8]
1. Materials and Reagents:
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6490 triple quadrupole mass spectrometer)[8]
-
C18 column[8]
-
D-2-HG and L-2-HG standards
-
Stable isotope-labeled internal standard (e.g., 13C5-D-2-HG)
-
Diacetyl-L-tartaric anhydride (DATAN) for derivatization[8]
-
Acetonitrile, Methanol, Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation and Metabolite Extraction:
-
Cells: Wash cultured cells with ice-cold PBS. Add ice-cold 80% methanol and scrape the cells.[9]
-
Tissues: Homogenize frozen tissue samples in a suitable buffer.
-
Plasma/Serum: Process samples by protein precipitation with a solvent like methanol.[10]
-
Centrifuge the samples to pellet debris and collect the supernatant containing metabolites.
3. Derivatization (for enantiomer separation without a chiral column):
-
Evaporate the supernatant to dryness.
-
Reconstitute in a solution containing DATAN and incubate to allow for the derivatization reaction.[8] This step creates diastereomers that can be separated on a standard C18 column.[8]
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the derivatized 2-HG enantiomers.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Monitor the appropriate mass transitions for derivatized 2-HG and the internal standard.
-
5. Data Analysis:
-
Generate a standard curve using known concentrations of D- and L-2-HG standards.
-
Quantify the amount of 2-HG in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
Protocol 2: Quantification of D-2-HG by Enzymatic Assay
This colorimetric or fluorometric assay provides a rapid and cost-effective method for quantifying D-2-HG.[6]
1. Materials and Reagents:
-
96-well plates (black for fluorescent assays)
-
Plate reader capable of measuring absorbance or fluorescence
-
D-2-Hydroxyglutarate Dehydrogenase (D2HGDH)
-
NAD+
-
Diaphorase
-
Resazurin (for fluorescent detection)
-
D-2-HG standard
2. Sample Preparation:
-
Prepare cell or tissue lysates as described in the LC-MS/MS protocol.
-
For media or serum samples, perform a deproteination step.[4]
3. Assay Procedure:
-
Prepare a reaction mixture containing buffer (e.g., HEPES), NAD+, diaphorase, and resazurin.[11]
-
Add the prepared samples and D-2-HG standards to the wells of the 96-well plate.
-
Initiate the reaction by adding D2HGDH to each well.
-
The reaction involves the conversion of D-2-HG to α-KG by D2HGDH, which reduces NAD+ to NADH.[6] Diaphorase then uses NADH to reduce resazurin to the highly fluorescent resorufin.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
4. Data Analysis:
-
Create a standard curve using the readings from the D-2-HG standards.
-
Determine the concentration of D-2-HG in the samples by interpolating from the standard curve.
Protocol 3: Quantification of 2-HG by NMR Spectroscopy
NMR spectroscopy is a non-invasive method that can be used for in vivo and ex vivo 2-HG detection and quantification.[7][12]
1. Materials and Reagents:
-
High-field NMR spectrometer (e.g., 7T or higher for better resolution)[13]
-
For ex vivo analysis: NMR tubes, deuterated solvents (e.g., D2O)
2. In Vivo MRS Protocol:
-
Utilize specialized pulse sequences like MEGA-PRESS or J-difference spectroscopy to edit the 2-HG signal and distinguish it from overlapping signals of other metabolites like glutamate and glutamine.[14][15]
-
Acquire spectra from the region of interest (e.g., tumor).
-
Post-processing of the spectra is required to quantify the 2-HG peak area.
3. Ex Vivo HR-MAS NMR Protocol:
-
Place intact tissue biopsies into an HR-MAS rotor.[12]
-
Acquire 1D and 2D NMR spectra. 2D correlation spectroscopy (COSY) can help in unambiguously identifying 2-HG.[14]
4. Data Analysis:
-
The concentration of 2-HG can be quantified by integrating the area of its characteristic peak (around 2.25 ppm) and comparing it to an internal or external reference standard.[7]
-
Specialized software is used for spectral fitting and quantification.
Conclusion
The choice of method for quantifying 2-HG levels after this compound treatment will depend on the specific research question, available resources, and the nature of the samples. LC-MS/MS provides the highest sensitivity and specificity for enantiomeric separation. Enzymatic assays are well-suited for high-throughput screening. NMR spectroscopy offers the unique advantage of non-invasive, in vivo measurements, which is particularly valuable for longitudinal studies in preclinical models and clinical settings.[7][12][13] By employing these detailed protocols, researchers can accurately assess the efficacy of this compound and other IDH1 inhibitors in reducing the oncometabolite 2-HG.
References
- 1. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-hydroxyglutarate detection by magnetic resonance spectroscopy in IDH-mutated glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid detection of 2-hydroxyglutarate in frozen sections of IDH mutant tumors by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Magnetic Resonance of 2-Hydroxyglutarate in IDH1-Mutated Low-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conditions for 13C NMR Detection of 2-Hydroxyglutarate in Tissue Extracts from IDH-Mutated Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - Detection of oncogenic IDH1 mutations using magnetic resonance spectroscopy of 2-hydroxyglutarate [jci.org]
- 15. In Vivo 2-Hydroxyglutarate Monitoring With Edited MR Spectroscopy for the Follow-up of IDH-Mutant Diffuse Gliomas: The IDASPE Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mutant IDH1-IN-1 in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in IDH1, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] Unlike the wild-type enzyme which converts isocitrate to α-ketoglutarate (α-KG), mutant IDH1 (mIDH1) gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[2][3] This makes mIDH1 a compelling target for cancer therapy.
Mutant IDH1-IN-1 is a selective inhibitor of mutant IDH1 enzymes. Its utility in high-throughput screening (HTS) allows for the identification and characterization of potential therapeutic agents targeting mIDH1. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.
Quantitative Data
This compound exhibits potent and selective inhibition of various IDH1 mutant forms. The following table summarizes its inhibitory activity.
| Target | IC50 (nM) |
| IDH1 R132C/R132C | 4 |
| IDH1 R132H/R132H | 42 |
| IDH1 R132H/WT | 80 |
| Wild-Type IDH1 | 143 |
| [Data sourced from TargetMol][5] |
Signaling Pathways
Mutant IDH1 impacts several downstream signaling pathways critical to cancer development. Understanding these pathways is essential for designing effective screening strategies and interpreting results.
Mutant IDH1 Metabolic Pathway
The primary function of mutant IDH1 is the conversion of α-ketoglutarate to 2-hydroxyglutarate, which consumes NADPH. This alteration is a central event in mIDH1-driven cancers.
Caption: Metabolic pathway of mutant IDH1.
Downstream Effects of 2-HG Accumulation
The accumulation of 2-HG inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. This can also impact pathways like the ATM/CHK2 and mTOR signaling cascades.
Caption: Downstream signaling of mutant IDH1.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays to identify and characterize inhibitors of mutant IDH1.
HTS Experimental Workflow
This workflow outlines the general steps for a high-throughput screening campaign targeting mutant IDH1.
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant IDH1 is required for IDH1 mutated tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biostructural, biochemical and biophysical studies of mutant IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetmol.cn [targetmol.cn]
Application Notes and Protocols for Establishing Xenograft Models to Test Mutant IDH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and utilizing xenograft models to evaluate the efficacy of novel therapeutic agents targeting mutant isocitrate dehydrogenase 1 (IDH1). The protocols outlined below are designed to ensure robust and reproducible preclinical data generation, essential for advancing new cancer therapies.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] 2-HG accumulation drives oncogenesis through epigenetic dysregulation and altered cellular metabolism. Consequently, small molecule inhibitors targeting the mutant IDH1 enzyme represent a promising therapeutic strategy.
This document details the necessary protocols for creating xenograft models using IDH1-mutant cancer cells and outlines the procedures for testing the in vivo efficacy of mutant IDH1 inhibitors, using published data for compounds like SYC-435 and Ivosidenib (AG-120) as illustrative examples.
Selecting the Appropriate Xenograft Model
The choice of cell line or patient-derived xenograft (PDX) model is critical for the successful evaluation of a mutant IDH1 inhibitor.
-
Cell Line-Derived Xenografts (CDX): Utilize established cancer cell lines harboring endogenous IDH1 mutations (e.g., HT1080 fibrosarcoma) or engineered cell lines expressing a specific IDH1 mutation (e.g., U-87 MG with IDH1-R132H).[2]
-
Patient-Derived Xenografts (PDX): These models are established directly from patient tumor tissue and are known to better recapitulate the heterogeneity and microenvironment of human tumors.[4] Several IDH1-mutant glioma PDX models have been developed and are available.[5][6][7]
Experimental Protocols
Cell Culture and Preparation for Implantation
Objective: To prepare a single-cell suspension of viable IDH1-mutant cancer cells for implantation into immunocompromised mice.
Materials:
-
IDH1-mutant cancer cell line (e.g., HT1080, patient-derived cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile microcentrifuge tubes and syringes
Protocol:
-
Culture IDH1-mutant cells in the recommended complete medium until they reach 70-80% confluency.
-
Aspirate the medium and wash the cells once with sterile PBS.
-
Add Trypsin-EDTA to detach the cells from the culture flask.
-
Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer and assess viability (trypan blue exclusion). Viability should be >95%.
-
Centrifuge the cells again and resuspend the pellet to the desired concentration for injection (e.g., 2 x 10^7 cells/mL) in a 1:1 mixture of sterile PBS and Matrigel. Keep the cell suspension on ice.
Xenograft Implantation
Objective: To establish subcutaneous or orthotopic tumors in immunocompromised mice.
Animal Models:
-
Athymic nude mice or SCID (Severe Combined Immunodeficiency) mice, 4-6 weeks old.
Protocol (Subcutaneous Model):
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Using a 27-gauge needle and a 1 mL syringe, draw up the prepared cell suspension (typically 100-200 µL, containing 2-5 x 10^6 cells).
-
Gently lift the skin on the flank and inject the cell suspension subcutaneously.
-
Monitor the mice for tumor growth. Tumors should become palpable within 1-3 weeks.
Tumor Growth Monitoring and Efficacy Evaluation
Objective: To assess the anti-tumor activity of the mutant IDH1 inhibitor.
Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Administer the mutant IDH1 inhibitor and vehicle control according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
Data Presentation
Quantitative data from preclinical studies should be summarized for clear comparison. Below are tables with representative data from studies of known mutant IDH1 inhibitors.
Table 1: In Vitro Efficacy of Mutant IDH1 Inhibitors
| Compound | Cell Line | IDH1 Mutation | Concentration | % Cell Proliferation Inhibition | Reference |
| SYC-435 | BT142AOA-neurospheres | R132H | 0.5 µM | 85.9% (at Day 13) | [8] |
| SYC-435 | IC-V0914AOA | R132C | 0.5 µM | 59% (at Day 13) | [8] |
Table 2: In Vivo Efficacy of Mutant IDH1 Inhibitors in Xenograft Models
| Compound | Xenograft Model | Dose & Schedule | Primary Endpoint | Result | Reference |
| SYC-435 | IC-V0914AOA (PDX) | 15 mg/kg, daily IP | Animal Survival | Synergistically prolonged survival with standard therapy | [5][8] |
| Ivosidenib (AG-120) | HT1080 (CDX) | 50 mg/kg, single oral dose | Tumor 2-HG Reduction | 92.0% inhibition at 12 hours | [9][10] |
| Ivosidenib (AG-120) | HT1080 (CDX) | 150 mg/kg, single oral dose | Tumor 2-HG Reduction | 95.2% inhibition at 12 hours | [9][10] |
Pharmacodynamic Biomarker Analysis
Objective: To confirm target engagement and mechanism of action of the mutant IDH1 inhibitor in vivo.
Protocol (2-HG Measurement):
-
Excise tumors from treated and control animals at the end of the study.
-
Snap-freeze the tumor tissue in liquid nitrogen.
-
Homogenize the frozen tissue and extract metabolites.
-
Quantify 2-HG levels using liquid chromatography-mass spectrometry (LC-MS).
-
Compare 2-HG levels between treatment and control groups to determine the extent of target inhibition.
Signaling Pathways and Experimental Workflow Diagrams
Mutant IDH1 Signaling Pathway
Mutant IDH1 converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation.
Caption: Signaling pathway of mutant IDH1 and its inhibition.
Experimental Workflow for Xenograft Studies
The following diagram illustrates the key steps in conducting a xenograft study to evaluate a mutant IDH1 inhibitor.
Caption: Workflow for testing mutant IDH1 inhibitors in xenograft models.
References
- 1. Increased mitochondrial activity in a novel IDH1-R132H mutant human oligodendroglioma xenograft model: in situ detection of 2-HG and α-KG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant IDH1 is required for IDH1 mutated tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technology -IDH1 Mutant Glioma Xenograft (JHH-273) [jhu.technologypublisher.com]
- 5. Synergistic anti-tumor efficacy of mutant isocitrate dehydrogenase 1 inhibitor SYC-435 with standard therapy in patient-derived xenograft mouse models of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic anti-tumor efficacy of mutant isocitrate dehydrogenase 1 inhibitor SYC-435 with standard therapy in patient-derived xenograft mouse models of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Detection of IDH1 Mutation Status by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that plays a crucial role in cellular metabolism, primarily by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) while reducing NADP+ to NADPH.[1] Somatic mutations in the IDH1 gene, most commonly at arginine 132 (R132), are frequently observed in several types of cancer, including gliomas, acute myeloid leukemia (AML), and chondrosarcoma.[2][3][4] The most prevalent mutation is a substitution of arginine with histidine (R132H).[3]
This neomorphic mutation confers a new enzymatic function, the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] Elevated levels of 2-HG can lead to widespread metabolic and epigenetic alterations, including DNA and histone hypermethylation, and contribute to tumorigenesis by impacting signaling pathways such as the hypoxia-inducible factor 1-alpha (HIF-1α) and mTOR pathways.[5][6][7] Consequently, the detection of IDH1 mutation status is a critical diagnostic and prognostic marker and a key consideration in the development of targeted therapies.[8][9]
Western blotting is a highly specific and sensitive immunoassay that can be employed to detect the expression of the mutant IDH1 protein.[2][8] This application note provides a detailed protocol for the detection of IDH1 mutation status in cell lysates and tissue samples using Western blot analysis with a mutation-specific antibody.
Principle of the Method
This protocol utilizes a monoclonal antibody that specifically recognizes the IDH1 R132H mutant protein, allowing for its differentiation from the wild-type (WT) IDH1 protein.[2][8][10] Total cell or tissue lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with the specific primary antibody. A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then used for detection via chemiluminescence. Parallel blotting with an antibody that detects total IDH1 can be used as a control for protein expression.
Experimental Protocol
A. Sample Preparation
-
Cell Lysis:
-
For adherent cells, wash the cell culture dish with ice-cold phosphate-buffered saline (PBS).
-
Add radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail to the dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in RIPA buffer with protease inhibitors.
-
For tissue samples, homogenize the tissue in RIPA buffer with protease inhibitors on ice.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a bicinchoninic acid (BCA) protein assay or a similar method.
-
Normalize the protein concentration of all samples with lysis buffer.
-
B. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-50 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.[1] Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-150 V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. The transfer time and voltage should be optimized based on the specific equipment used.
C. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendations (see Table 1).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
D. Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Presentation
Table 1: Summary of Antibodies and Conditions for IDH1 Western Blot
| Antibody Target | Host/Isotype | Recommended Dilution | Molecular Weight (kDa) | Supplier Example |
| IDH1 R132H Mutant | Mouse Monoclonal | 1:500 - 1:1000 | 45-47 | Thermo Fisher (CF190113)[11] |
| Total IDH1 | Rabbit Polyclonal | 1:1000 | 46 | Cell Signaling Technology (#3997)[12] |
| GAPDH (Loading Control) | Mouse Monoclonal | 1:10,000 | 37 | Abcam (ab8245)[13] |
Visualization of Workflow and Signaling Pathway
Caption: Western Blot workflow for IDH1 mutation detection.
Caption: Impact of IDH1 mutation on cellular signaling.
Expected Results
A specific band at approximately 45-47 kDa should be observed in lysates from cells or tissues harboring the IDH1 R132H mutation when using the mutation-specific antibody.[9] This band will be absent in wild-type samples. When probing with an antibody for total IDH1, a band at the same molecular weight should be present in both wild-type and mutant samples. A loading control, such as GAPDH or β-actin, should show a consistent band intensity across all lanes, confirming equal protein loading.
Troubleshooting
-
No Signal:
-
Confirm protein expression in the samples using a total IDH1 antibody.
-
Check the activity of the primary and secondary antibodies.
-
Ensure the ECL substrate is not expired and was properly prepared.
-
Verify the efficiency of the protein transfer.
-
-
High Background:
-
Increase the duration or number of washing steps.
-
Optimize the blocking conditions (e.g., increase blocking time, change blocking agent).
-
Decrease the concentration of the primary or secondary antibody.
-
-
Non-specific Bands:
-
Ensure the use of a highly specific monoclonal antibody for the IDH1 R132H mutation.
-
Increase the stringency of the washing steps.
-
Optimize the antibody concentrations.
-
Conclusion
Western blotting provides a reliable and specific method for the detection of the IDH1 R132H mutation, a critical biomarker in various cancers. The use of a mutation-specific antibody allows for the definitive identification of the mutant protein. This protocol offers a robust framework for researchers and drug development professionals to assess IDH1 mutation status, aiding in cancer diagnosis, prognosis, and the evaluation of targeted therapeutic strategies.
References
- 1. Mutant IDH1 Differently Affects Redox State and Metabolism in Glial Cells of Normal and Tumor Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoclonal antibody specific for IDH1 R132H mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-IDH1 (R132H) antibody, Mouse monoclonal clone HMab-1, purified from hybridoma cell culture [sigmaaldrich.com]
- 4. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glioma-Derived Mutations in IDH1 Dominantly Inhibit IDH1 Catalytic Activity and Induce HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
- 7. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recombinant Anti-IDH1 Antibody [IDH1.R132H/7277R] (A315129) [antibodies.com]
- 10. Characterization of R132H Mutation‐specific IDH1 Antibody Binding in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IDH1 (mutant R132H) Monoclonal Antibody (OTI3E12) (CF190113) [thermofisher.com]
- 12. IDH1 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Anti-IDH1 antibody [EPR12296] (ab172964) | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Mutant IDH1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with Mutant IDH1-IN-1 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound, like many kinase inhibitors, is a lipophilic (fat-soluble) molecule. This characteristic is attributed to its design, which targets the often hydrophobic ATP-binding pocket of the mutant IDH1 enzyme. Consequently, it exhibits poor solubility in water and aqueous buffers such as phosphate-buffered saline (PBS).
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?
A2: This common issue, often referred to as "crashing out," occurs when a compound that is highly soluble in a potent organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate out of the solution. The final concentration of DMSO in your aqueous solution is a critical factor; it is advisable to keep it as low as possible, typically below 1%, though precipitation may still occur with highly insoluble compounds.[1]
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: The recommended solvents for creating a high-concentration stock solution of this compound are DMSO and ethanol. It is crucial to use high-purity, anhydrous (water-free) solvents, as the presence of water can significantly impact solubility.
Q4: How should I store my this compound stock solution?
A4: Once prepared, it is recommended to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. For long-term storage, solutions should be kept at -80°C (for up to 2 years) or -20°C (for up to 1 year).[2]
Troubleshooting Guides
Issue 1: My this compound powder will not fully dissolve in DMSO.
-
Initial Steps:
-
Gentle Warming: Warm the solution to 37°C for a short period.
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break down aggregates and facilitate dissolution.[1]
-
-
Advanced Solution:
-
Test Alternative Solvents: If DMSO is not effective, consider other organic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA). However, always verify the compatibility of these solvents with your specific experimental assay.[1]
-
Issue 2: The compound precipitates in my cell culture medium during the experiment.
-
Initial Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally less than 0.5%.[3]
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the inhibitor stock solution can sometimes help maintain solubility.
-
-
Advanced Solutions:
-
pH Adjustment: The solubility of many kinase inhibitors is pH-dependent. If your experimental conditions allow, slightly lowering the pH of your buffer may improve the solubility of weakly basic compounds.[1]
-
Use of Serum: For cell-based assays, the presence of serum in the culture medium can aid in solubilizing lipophilic compounds through protein binding.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Concentration (mM) |
| DMSO | ≥ 45 mg/mL[2] | ≥ 90.25 mM[2] |
| Ethanol | ≥ 56.6 mg/mL | ≥ 113.5 mM |
| Water | Insoluble | Insoluble |
Note: It is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO (which has absorbed water) can negatively impact solubility.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 498.59 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.986 mg.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes and vortex again.
-
If solids persist, place the vial in a bath sonicator for 5-10 minutes.
-
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile tubes for dilution
Procedure:
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Mixing: Mix each dilution thoroughly by gentle pipetting or brief vortexing.
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your highest concentration working solution. Ensure it remains below a level that is toxic to your specific cell line (typically <0.5%).
-
Application to Cells: Add the prepared working solutions to your cell cultures immediately after preparation to minimize the risk of precipitation.
Mandatory Visualizations
Caption: The signaling pathway of mutant IDH1 leading to oncogenesis.
Caption: A workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Troubleshooting Inconsistent Results with Mutant IDH1-IN-1 Treatment
Welcome to the technical support center for Mutant IDH1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this inhibitor. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1] IDH1 mutations are frequently found in several cancers, including glioma and acute myeloid leukemia.[2][3] These mutations lead to a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2][4][5] High levels of D-2-HG interfere with cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[2][4] this compound specifically binds to and inhibits the activity of the mutated IDH1 enzyme, thereby reducing the production of D-2-HG.[1]
Q2: I am not seeing a significant decrease in 2-HG levels after treatment. What could be the reason?
Several factors could contribute to this issue:
-
Assay Specificity: Standard 2-HG assays may not differentiate between the D- and L-enantiomers of 2-hydroxyglutarate. Mutant IDH1 produces D-2-HG. If your assay measures total 2-HG, the results might be confounded by endogenous L-2-HG. It is recommended to use an enantiomer-specific method like liquid chromatography-mass spectrometry (LC-MS/MS) for accurate measurement.
-
Inhibitor Concentration and Incubation Time: The optimal concentration and treatment duration can vary between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
-
Inhibitor Stability: Ensure that the inhibitor is properly stored and handled to maintain its activity. Prepare fresh solutions for each experiment. This compound is soluble in DMSO and ethanol.[6]
-
Cellular Uptake: Poor cell permeability of the inhibitor could be a factor. While this compound is designed for cell-based assays, its efficiency can be cell-line dependent.
Q3: My cell viability results are inconsistent across experiments. What should I check?
Inconsistent cell viability can be due to:
-
Cell Line Heterogeneity: Different cancer cell lines, even with the same IDH1 mutation, can exhibit varied responses to the inhibitor.[7] Factors such as other co-existing mutations and different genetic backgrounds can influence sensitivity.
-
Off-Target Effects: At higher concentrations, IDH1 inhibitors might exhibit off-target effects, potentially impacting cell viability independent of mutant IDH1 inhibition. It is important to use the lowest effective concentration determined from your dose-response studies. Some inhibitors of mutant IDH1 have been shown to also inhibit the wild-type enzyme at high concentrations.
-
Culture Conditions: Variations in cell culture conditions such as confluency, passage number, and media composition can affect experimental outcomes. Maintain consistent cell culture practices.
-
Assay Type: The choice of viability assay can influence results. MTT assays, for instance, measure metabolic activity, which might be directly affected by targeting a metabolic enzyme like IDH1. Consider using alternative methods like trypan blue exclusion or cell counting to confirm viability results.
Q4: I am observing unexpected changes in my Western blot results for downstream signaling pathways. What could be the cause?
-
Antibody Specificity and Validation: Ensure the primary antibodies you are using are specific for your target proteins and have been validated for Western blotting.
-
Sample Preparation: For sensitive targets like HIF-1α, which has a very short half-life under normoxic conditions, special care must be taken during sample preparation.[8][9] Rapid lysis and the use of nuclear extracts are recommended.[8]
-
Loading Controls: Use appropriate loading controls to ensure equal protein loading across lanes.
-
Pathway Complexity: The signaling pathways downstream of mutant IDH1, such as AKT/mTOR and HIF-1α, are complex and can be influenced by other cellular factors.[10] The effect of the inhibitor might be context-dependent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent 2-HG Levels | Non-specific 2-HG assay. | Use an enantiomer-specific LC-MS/MS method to differentiate between D- and L-2-HG. |
| Suboptimal inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the IC50 and optimal treatment duration for your specific cell line. | |
| Inhibitor degradation. | Prepare fresh stock solutions of this compound in DMSO and store aliquots at -20°C. Avoid repeated freeze-thaw cycles. | |
| Variable Cell Viability | Cell line-specific sensitivity. | Characterize the response of your specific cell line to the inhibitor. Consider using multiple cell lines for more robust conclusions. |
| High inhibitor concentration leading to off-target effects. | Use the lowest effective concentration that shows a significant reduction in 2-HG levels. | |
| Inconsistent cell culture practices. | Standardize cell seeding density, passage number, and media conditions for all experiments. | |
| Unexpected Western Blot Results | Poor antibody quality. | Validate your primary antibodies using positive and negative controls. |
| Degradation of target protein (e.g., HIF-1α). | Optimize your lysis protocol. For HIF-1α, perform rapid cell lysis and consider using nuclear extracts.[8] | |
| Crosstalk with other signaling pathways. | Investigate other potential pathways that might be activated or inhibited in your experimental model. |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Mutant IDH1 R132C/R132C | 4 |
| Mutant IDH1 R132H/R132H | 42 |
| Mutant IDH1 R132H/WT | 80 |
| Wild Type IDH1 | 143 |
Data sourced from MedchemExpress and Taiclone.[1][11]
Experimental Protocols
2-Hydroxyglutarate (2-HG) Measurement by LC-MS/MS
This protocol is for the enantiomer-specific quantification of D-2-HG and L-2-HG.
a. Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using an 80% methanol solution pre-cooled to -80°C.
-
Scrape the cells and collect the lysate.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant for analysis.
b. LC-MS/MS Analysis:
-
Use a chiral chromatography column to separate D- and L-2-HG.
-
Perform mass spectrometry in selective reaction monitoring (SRM) mode.
-
Prepare a standard curve using known concentrations of D-2-HG and L-2-HG to quantify the levels in your samples.
Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing cell viability.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.[12]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blotting for AKT/mTOR and HIF-1α Signaling Pathways
a. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For HIF-1α detection, it is recommended to prepare nuclear extracts as it translocates to the nucleus upon stabilization.[8]
-
Determine protein concentration using a BCA assay.
b. Electrophoresis and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel. For the large mTOR protein (~289 kDa), a low-percentage (e.g., 6%) or gradient gel is recommended.[13] For HIF-1α (~95-120 kDa), a 7.5% gel is suitable.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, AKT, p-mTOR, mTOR, HIF-1α, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ajmc.com [ajmc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. apexbt.com [apexbt.com]
- 7. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Early volumetric, perfusion, and diffusion MRI changes after mutant isocitrate dehydrogenase (IDH) inhibitor treatment in IDH1-mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taiclone.com [taiclone.com]
- 12. researchhub.com [researchhub.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mutant IDH1-IN-1 Concentration for Maximum Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Mutant IDH1-IN-1 for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the mutated isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] In cancer cells with IDH1 mutations, the enzyme gains a new function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, contributing to tumor growth.[1][5] this compound binds to the mutant IDH1 enzyme, blocking the production of 2-HG and thereby aiming to restore normal cellular function and inhibit cancer cell proliferation.[1][2]
Q2: What is a typical starting concentration for in vitro experiments with this compound?
A2: For initial in vitro experiments, it is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). Based on published data for similar mutant IDH1 inhibitors, a starting concentration range of 100 nM to 10 µM is advisable for cell-based assays.[6] Some potent inhibitors show activity at nanomolar concentrations, with reported IC50 values as low as 70 nM.[4][7]
Q3: How can I confirm that this compound is engaging its target in my cells?
A3: Target engagement can be confirmed by measuring the levels of the downstream oncometabolite, 2-hydroxyglutarate (2-HG), in your cell lysates or supernatant. A significant, dose-dependent reduction in 2-HG levels upon treatment with this compound indicates successful target engagement.[7][8] Additionally, a Cellular Thermal Shift Assay (CETSA) can be employed to directly demonstrate the binding of the inhibitor to the mutant IDH1 protein.[9]
Q4: I am observing cellular toxicity at concentrations required for 2-HG inhibition. What should I do?
A4: If you observe toxicity, it could be due to on-target or off-target effects.[9][10] First, perform a dose-response curve for both 2-HG inhibition and cell viability to determine the therapeutic window. If toxicity occurs at concentrations significantly higher than the IC50 for 2-HG reduction, it may be an off-target effect. To investigate this, you can use a structurally different inhibitor for the same target to see if the phenotype is replicated.[9] Counter-screening in a cell line that does not express mutant IDH1 can also help differentiate between on-target and off-target toxicity.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant reduction in 2-HG levels | Incorrect inhibitor concentration: The concentration may be too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 50 µM). |
| Poor cell permeability: The inhibitor may not be effectively entering the cells. | Consult the manufacturer's data sheet for solubility and permeability information. If necessary, consider using a different solvent or a formulation designed to enhance cell entry. | |
| Degradation of the inhibitor: The compound may be unstable in your culture media. | Prepare fresh stock solutions for each experiment and minimize the time the inhibitor is in the media before and during the experiment. | |
| High variability in cell viability assay results | Uneven cell seeding: Inconsistent cell numbers across wells. | Ensure proper cell counting and mixing before seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge effects in microplates: Evaporation from wells on the edge of the plate. | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity. | |
| Interference with assay reagents: The inhibitor may interfere with the chemistry of the viability assay (e.g., colorimetric or fluorescent readout). | Run a control with the inhibitor in cell-free media to check for direct interference with the assay reagents.[11] | |
| Inconsistent results between experiments | Cell line instability: Genetic drift or changes in cell line characteristics over time. | Use low-passage number cells and regularly perform cell line authentication. |
| Variability in reagent preparation: Inconsistent preparation of inhibitor stock solutions or assay reagents. | Maintain a consistent protocol for reagent preparation and use calibrated equipment. |
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is a cost-effective and sensitive method for examining cell viability.[12]
Materials:
-
Mutant IDH1-expressing cancer cell line (e.g., HT1080)
-
Complete cell culture medium
-
This compound
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Microplate reader capable of measuring fluorescence (Ex/Em = 560/590 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add resazurin solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of 2-Hydroxyglutarate (2-HG) Levels
This protocol describes a colorimetric method for the quantification of D-2-HG.
Materials:
-
D-2-Hydroxyglutarate Assay Kit (e.g., Abcam ab211070 or similar)
-
Mutant IDH1-expressing cells treated with this compound
-
Cell lysis buffer
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest and lyse the cells according to the assay kit's instructions.
-
Prepare samples, standards, and controls in a 96-well plate as described in the kit protocol.
-
Add the reaction mix containing the D-2-HG enzyme and substrate to each well.
-
Incubate the plate as recommended in the protocol.
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of D-2-HG in each sample based on the standard curve.
Western Blot for IDH1 Expression
This protocol is to confirm the expression of the target protein in your cell line.
Materials:
-
Cell lysates from your mutant IDH1 cell line
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against IDH1 (ensure it detects the mutant form if a specific antibody is available)[13][14][15]
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate cell lysate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IDH1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.[16]
Data Presentation
Table 1: In Vitro Efficacy of Various Mutant IDH1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Mutation | Assay Type | IC50 | Reference |
| AGI-5198 | TS603 (Glioma) | IDH1 R132H | 2-HG Production | 70 nM | [17] |
| AGI-5198 | HT1080 (Fibrosarcoma) | IDH1 R132C | 2-HG Production | 160 nM | [17] |
| AG-881 | Multiple | R132C, R132L, R132H, R132S | Enzymatic | 0.04 - 22 nM | [17][18] |
| Compound 1 | - | - | Enzymatic | 70 nM | [4][7] |
| Compound 2 | - | - | Enzymatic | Kᵢ = 190 nM | [7] |
| GSK864 | - | Wild-type IDH1 | Enzymatic | 466.5 nM | [19] |
| IDH305 | - | IDH1 R132H | Enzymatic | 18 nM | [18] |
Table 2: In Vivo Efficacy of Mutant IDH1 Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Dose | Effect | Reference |
| Compound 35 | U87 R132H Glioma | - | ~90% tumor 2-HG inhibition | [8] |
| SYC-435 | Glioma PDX (R132C) | 15 mg/kg, daily | Synergistically prolonged survival with standard therapy | [20][21] |
| 5-azacytidine | Anaplastic Astrocytoma PDX | - | Reduced tumor growth | [22][23] |
Visualizations
Caption: Mutant IDH1 signaling pathway and inhibitor action.
Caption: Experimental workflow for optimizing inhibitor concentration.
Caption: Troubleshooting logic for cellular toxicity.
References
- 1. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 3. Isocitrate dehydrogenase 1 (IDH1): what it means to the neurosurgeon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. IDH1 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 18. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cancer-associated IDH1 promotes growth and resistance to targeted therapies in the absence of mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synergistic anti-tumor efficacy of mutant isocitrate dehydrogenase 1 inhibitor SYC-435 with standard therapy in patient-derived xenograft mouse models of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Technology -IDH1 Mutant Glioma Xenograft (JHH-273) [jhu.technologypublisher.com]
- 23. OPTIMIZATION OF DEMETHYLATING THERAPY FOR IDH1 MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Mutant IDH1-IN-1
Disclaimer: Mutant IDH1-IN-1 is a hypothetical small molecule inhibitor. The data and scenarios presented here are for illustrative and educational purposes, designed to guide researchers in addressing potential off-target effects based on common challenges with kinase inhibitors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate potential off-target effects when using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is designed as a potent and selective allosteric inhibitor of neomorphic isocitrate dehydrogenase 1 (IDH1) mutants, such as R132H and R132C.[1][2] The intended on-target effect is the inhibition of the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][3] This reduction in 2-HG levels is expected to reverse epigenetic dysregulation, such as DNA and histone hypermethylation, and promote cellular differentiation.[1][4]
Q2: What are off-target effects, and why are they a concern with small molecule inhibitors like this compound?
A2: Off-target effects are unintended interactions of a small molecule inhibitor with proteins or other biomolecules that are not the intended therapeutic target.[5][6] These interactions can lead to misleading experimental results, cellular toxicity, or undesirable side effects in a clinical setting.[5][6] For kinase inhibitors, off-target effects often arise from binding to other kinases with similar ATP-binding pockets.[7]
Q3: How can I determine the potential off-target profile of this compound in my experimental system?
A3: A combination of computational and experimental approaches is recommended. In silico methods can predict potential off-target interactions.[6][8] However, empirical validation is crucial. Experimental methods like broad-panel kinase profiling, cellular thermal shift assays (CETSA), and proteome-wide affinity purification with mass spectrometry can identify unintended binding partners.[7][9][10]
Q4: What are some initial steps to minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Titrate this compound to determine the minimal concentration required for the desired on-target effect (i.e., reduction of 2-HG).[6]
-
Employ structurally distinct inhibitors: Use another mIDH1 inhibitor with a different chemical scaffold to confirm that the observed phenotype is not due to a shared off-target effect.[6]
-
Utilize genetic validation: Techniques like CRISPR-Cas9 or RNAi to knock down or knock out the mutant IDH1 gene can help confirm that the observed phenotype is a direct result of modulating the target.[6]
Troubleshooting Guide
Scenario 1: I'm observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of IDH1 inhibition.
-
Possible Cause: The observed phenotype may be due to off-target effects of this compound.
-
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Treat cells with a structurally distinct mIDH1 inhibitor. If the phenotype is not replicated, it is likely an off-target effect of this compound.[5]
-
Perform a Dose-Response Analysis: Test a wide range of this compound concentrations. An off-target effect may only appear at higher concentrations, while the on-target effect (2-HG reduction) should occur at a lower dose aligned with its IC50.[5]
-
Conduct a Rescue Experiment: Transfect cells with a mutant version of a suspected off-target protein that is resistant to the inhibitor. If the phenotype is reversed, this confirms the off-target interaction.[5]
-
Scenario 2: I'm observing significant cytotoxicity in my cell line, even at low concentrations of this compound.
-
Possible Cause: The inhibitor may be interacting with off-target proteins that are essential for cell survival.
-
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration needed for on-target inhibition and assess if cytotoxicity persists.[5]
-
Run an Off-Target Screen: A broad kinase or safety pharmacology panel can help identify potential unintended targets that could be mediating the toxic effects.[6]
-
Analyze Cellular Pathways: Investigate if the toxicity correlates with the modulation of known cell death or stress pathways.[6]
-
Scenario 3: My in vitro (biochemical) and in vivo (cellular) results are discordant.
-
Possible Cause: Differences in compound permeability, metabolism, or the presence of cellular binding partners not present in a biochemical assay can lead to discrepancies. Off-target effects can also contribute to different outcomes in a complex cellular environment.
-
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to mutant IDH1 in your cells at the concentrations used.[11][12][13]
-
Assess Compound Stability and Permeability: Ensure the compound is stable in your cell culture media and can effectively penetrate the cell membrane.
-
Evaluate for Off-Target Engagement: Use techniques like NanoBRET™ Target Engagement Assays for suspected off-target kinases to confirm binding within living cells.[14][15]
-
Quantitative Data
Table 1: Hypothetical Inhibitory Profile of this compound
| Target | IC50 (nM) | Assay Type | Notes |
| Mutant IDH1 (R132H) | 15 | Biochemical | On-Target |
| Mutant IDH1 (R132C) | 25 | Biochemical | On-Target |
| Wild-Type IDH1 | >10,000 | Biochemical | High Selectivity |
| Kinase A | 250 | Biochemical | Potential Off-Target |
| Kinase B | 800 | Biochemical | Potential Off-Target |
| Kinase C | >5,000 | Biochemical | Low Off-Target Activity |
Table 2: Comparison of Selected Mutant IDH1 Inhibitors (Illustrative IC50 Values)
| Inhibitor | Mutant IDH1 (R132H) IC50 (nM) | Mutant IDH1 (R132C) IC50 (nM) | Reference |
| This compound (Hypothetical) | 15 | 25 | N/A |
| AGI-5198 | 70 | 160 | [1] |
| Ivosidenib (AG-120) | <20 | <20 | [16] |
| FT-2102 | 21.2 | 114 | [1] |
| AG-881 (Dual IDH1/2 inhibitor) | 0.04-22 | 0.04-22 | [1] |
Experimental Protocols
Protocol 1: Kinase Profiling Assay (Radiometric)
This protocol is used to determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-target interactions.[10][14]
Materials:
-
Recombinant kinases
-
Specific substrate peptides/proteins for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
-
This compound stock solution (in DMSO)
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time.
-
Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each kinase.[14]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol assesses target engagement by measuring the change in thermal stability of a target protein upon inhibitor binding in a cellular context.[9][11][12][13]
Materials:
-
Cells expressing the target protein (e.g., mutant IDH1)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer with protease inhibitors
-
Antibody against the target protein for Western blotting
Methodology:
-
Treat intact cells with this compound or a vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension and heat the aliquots at different temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities to determine the melting curve of the protein in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.[14]
Visualizations
Caption: On-target vs. potential off-target signaling pathways.
Caption: Experimental workflow for off-target validation.
Caption: Troubleshooting logic for unexpected phenotypes.
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. icr.ac.uk [icr.ac.uk]
- 16. researchgate.net [researchgate.net]
How to prevent degradation of Mutant IDH1-IN-1 in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper long-term storage and handling of Mutant IDH1-IN-1 to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for this compound powder?
For long-term stability, this compound in its solid (powder) form should be stored at -20°C.[1][2][3] Some suppliers also indicate that storage at 4°C is suitable for shorter periods.[4]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[5][6] These aliquots should be stored at -20°C or, for even longer-term stability, at -80°C.[4][5]
Q3: For how long is this compound stable under recommended storage conditions?
The stability of this compound depends on whether it is in solid form or in solution. The following table summarizes the stability data from various suppliers.
| Form | Storage Temperature | Reported Stability |
| Solid (Powder) | -20°C | ≥ 4 years[1], 3 years[4], Up to 3 years[5] |
| Solid (Powder) | 4°C | 2 years[4] |
| In Solvent (e.g., DMSO) | -80°C | 2 years[4], Up to 6 months[5] |
| In Solvent (e.g., DMSO) | -20°C | 1 year[4], Up to 3 months[3], Up to 1 month[5][6] |
Q4: My vial of this compound arrived at room temperature. Is it still viable?
Yes. Small molecule inhibitors like this compound are generally considered stable for the duration of shipping at ambient temperatures.[5][7] Upon receipt, you should immediately store it at the recommended long-term storage temperature of -20°C.[5][7]
Q5: What is the best solvent to use for dissolving this compound?
The most commonly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to use anhydrous (dry) DMSO, as moisture can accelerate the degradation of the compound.[7]
Q6: Can I prepare serial dilutions of my DMSO stock solution directly in my aqueous buffer?
It is not recommended to make serial dilutions of a concentrated DMSO stock solution directly into an aqueous buffer, as this can cause the compound to precipitate out of solution.[7] The best practice is to perform initial serial dilutions in DMSO and then add the final diluted sample to your aqueous medium.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in experiments | Compound degradation due to improper storage. | Ensure the compound has been stored at -20°C as a solid and at -20°C or -80°C as a solution. Use a fresh aliquot for your experiment. To minimize freeze-thaw cycles, aliquot stock solutions into smaller, single-use volumes.[5][6] |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of your stock solution to avoid the degradation that can be caused by repeated temperature changes.[5][6] | |
| Contamination of stock solution. | Use sterile techniques when preparing solutions. Filter-sterilize the stock solution using a 0.2 μm filter if necessary.[5] | |
| Precipitation of the compound in aqueous media | Poor solubility of the compound in the final buffer. | Make initial serial dilutions in DMSO before adding to the aqueous medium.[7] Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid cell toxicity.[5] |
| The compound has "crashed out" of a frozen solution. | If you suspect precipitation in a frozen stock solution, bring the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved before use.[8] | |
| Inconsistent experimental results | Inaccurate concentration of the stock solution. | When preparing the stock solution, ensure all of the powder is dissolved by vortexing and visually inspecting the vial. For small quantities of powder that may coat the vial walls, add the solvent directly to the vial to ensure all the material is dissolved.[5] |
| Degradation due to exposure to light or moisture. | Protect stock solutions from light by using amber vials or by wrapping vials in foil. Use anhydrous DMSO to prevent hydrolysis.[7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.[7]
-
Solvent Addition: Add a precise volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly to ensure the complete dissolution of the compound. Visually inspect the solution to confirm that no solid particles remain.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 2 years).[3][4]
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound over time.
-
Initial Analysis (T=0):
-
Prepare a fresh stock solution of this compound in DMSO.
-
Immediately analyze a sample of this solution by reverse-phase HPLC with a suitable C18 column.
-
Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve good peak separation.
-
Record the peak area and retention time of the intact this compound. This will serve as your baseline.
-
-
Sample Storage:
-
Store aliquots of the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the intact this compound at each time point to the initial (T=0) peak area.
-
A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
-
Calculate the percentage of the compound remaining at each time point to quantify its stability under the tested storage conditions.
-
Visual Guides
Caption: Workflow for handling and preparation of this compound.
Caption: Decision tree for troubleshooting inactivity of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. IDH-C35 Supplier | CAS 1355326-35-0| AOBIOUS [aobious.com]
- 3. N-cyclohexyl-2-(N-(3-fluorophenyl)-2-(2-Methyl-1H-iMidazol-1-yl)acetaMido)-2-(o-tolyl)acetaMide CAS#: 1355326-35-0 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. captivatebio.com [captivatebio.com]
- 6. benchchem.com [benchchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Improving the bioavailability of Mutant IDH1-IN-1 in animal studies
Welcome to the technical support center for Mutant IDH1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of this compound in animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.
Frequently Asked Questions (FAQs)
Q1: My in vivo efficacy study with this compound is showing inconsistent results. Could poor bioavailability be the cause?
A1: Yes, inconsistent efficacy in vivo is a common consequence of poor and variable bioavailability. This compound is a hydrophobic molecule with low aqueous solubility, which can lead to challenges in achieving adequate and consistent plasma concentrations after oral administration. Factors such as formulation, animal fasting status, and inter-animal variability can significantly impact its absorption. It is crucial to optimize the formulation and administration protocol to ensure reliable results.
Q2: What are the initial steps to improve the oral bioavailability of this compound?
A2: The first step is to select an appropriate vehicle for administration. Due to its poor water solubility, a simple aqueous suspension is unlikely to be effective. Consider using a formulation strategy known to enhance the solubility and absorption of poorly soluble compounds. Common approaches include:
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Co-solvent systems: Using a mixture of solvents like DMSO, ethanol, and polyethylene glycol (PEG) to dissolve the compound before dilution in an aqueous vehicle.
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Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.
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Amorphous solid dispersions: Dispersing the compound in a polymer matrix can improve its dissolution rate.
Q3: What are some recommended starting formulations for this compound in mice?
A3: While the optimal formulation should be determined empirically, here are a few commonly used vehicle systems for poorly soluble compounds in preclinical studies:
-
5% DMSO, 5% Solutol HS 15, in PBS: This is a common starting point for many research compounds.
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10% DMSO, 90% corn oil: Corn oil can aid in the absorption of lipophilic compounds.
-
0.5% (w/v) methylcellulose with 0.1% (w/v) Tween 80 in water: This suspension can be improved by micronizing the compound first.
It is critical to include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Q4: How can I assess the bioavailability of my this compound formulation?
A4: A pharmacokinetic (PK) study is the standard method to determine bioavailability. This involves administering the compound to a cohort of animals (e.g., mice or rats) both orally (PO) and intravenously (IV). Blood samples are collected at various time points post-administration, and the plasma concentration of this compound is measured using a validated analytical method like LC-MS/MS. The oral bioavailability (F%) is calculated by comparing the Area Under the Curve (AUC) from the oral and IV routes.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates out of solution during formulation preparation or administration. | - The concentration of the compound exceeds its solubility in the chosen vehicle.- The co-solvent ratio is too low after dilution.- Temperature changes are affecting solubility. | - Reduce the concentration of this compound.- Increase the proportion of the co-solvent or try a different vehicle system.- Gently warm the formulation and maintain its temperature during administration. |
| High variability in plasma concentrations between animals in the same group. | - Inconsistent oral gavage technique.- Food effects (if animals were not fasted consistently).- Formulation is not homogenous. | - Ensure all technicians are proficient in oral gavage.- Standardize the fasting period for all animals before dosing.- Ensure the formulation is a homogenous solution or a fine, uniform suspension. Vortex immediately before each administration. |
| Low or undetectable plasma concentrations of this compound after oral dosing. | - Poor absorption from the GI tract due to low solubility and/or dissolution rate.- High first-pass metabolism in the liver. | - Employ a more advanced formulation strategy like a self-emulsifying drug delivery system (SEDDS) or a nanosuspension.- Consider co-administration with a P-glycoprotein inhibitor if efflux is suspected, though this adds complexity to the study. |
| Unexpected toxicity or adverse effects in the animals. | - Toxicity of the compound itself at the administered dose.- Toxicity related to the vehicle (e.g., high percentage of DMSO). | - Perform a dose-range-finding study to determine the maximum tolerated dose (MTD).- Reduce the concentration of potentially toxic excipients in the vehicle. Always include a vehicle-only control group. |
Quantitative Data Summary
While specific pharmacokinetic data for this compound is not publicly available, the following table summarizes representative data from preclinical studies of other selective, orally administered mutant IDH1 inhibitors. This can serve as a benchmark for your own studies.
| Parameter | Ivosidenib (AG-120) in Mice[1] | Vorasidenib (AG-881) in Mice[2] | DS-1001 in Mice[3] |
| Oral Bioavailability (F%) | 48% | Brain-penetrant, implies good oral absorption | Good brain distribution, implies good oral absorption |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours (in humans) | Not specified | Not specified |
| Terminal Half-life (t1/2) | Long half-life observed | Not specified | Not specified |
| Clearance | Low systemic plasma clearance | Not specified | Not specified |
Note: This data is for illustrative purposes and may not be directly transferable to this compound.
Experimental Protocols
Protocol 1: Formulation of this compound in a Co-solvent/Surfactant Vehicle
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Preparation of Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure complete dissolution, using gentle warming if necessary.
-
-
Preparation of Dosing Vehicle:
-
Prepare a fresh vehicle solution on the day of dosing. For a final formulation of 5% DMSO, 5% Solutol HS 15 in PBS:
-
In a sterile tube, add the required volume of Solutol HS 15.
-
Add the required volume of the this compound DMSO stock solution.
-
Vortex thoroughly to mix the organic phase.
-
Slowly add PBS (Phosphate Buffered Saline) to the final volume while continuously vortexing to form a clear solution or a fine dispersion.
-
-
-
Final Checks:
-
Visually inspect the final formulation for any precipitation.
-
Keep the formulation at room temperature and protected from light until administration. Vortex immediately before dosing each animal.
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Protocol 2: Oral Gavage Administration in Mice
-
Animal Preparation:
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Gavage Procedure:
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Restrain the mouse firmly by scruffing the neck and back to immobilize the head.
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for an adult mouse).[4]
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Gently insert the gavage needle into the side of the mouth, advance it along the roof of the mouth, and allow the mouse to swallow the tip. The needle should pass easily down the esophagus without resistance.
-
Once the needle is properly positioned in the stomach, administer the formulation slowly and steadily.
-
Withdraw the needle gently and return the mouse to its cage.
-
-
Post-Administration Monitoring:
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Monitor the animals for at least 15-30 minutes after gavage for any signs of distress, such as labored breathing, which could indicate accidental administration into the lungs.
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Protocol 3: Pharmacokinetic Blood Sampling and Plasma Preparation
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Blood Collection:
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At predetermined time points after dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples (typically 50-100 µL) from each mouse. The submandibular or saphenous vein are common collection sites.
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Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
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Plasma Preparation:
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Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube.
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Store the plasma samples at -80°C until analysis.
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Protocol 4: LC-MS/MS Analysis of this compound in Plasma
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Sample Preparation:
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Thaw the plasma samples on ice.
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Perform a protein precipitation extraction. To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.
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Vortex the samples for 1 minute to precipitate the proteins.
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Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
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Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
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Liquid Chromatography: Use a C18 reverse-phase column. The mobile phase will typically consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations in blank plasma.
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Quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve.
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Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, Tmax, and t1/2.
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Visualizations
Signaling Pathway
Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for determining the oral bioavailability of this compound.
Troubleshooting Logic
Caption: A logical decision tree for troubleshooting inconsistent in vivo study results.
References
- 1. Quantitation of Ivosidenib, A Novel Mutant IDH1 Inhibitoron Mice DBS: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ispe.gr.jp [ispe.gr.jp]
- 5. Mutant IDH1 Promotes Glioma Formation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with cellular resistance to Mutant IDH1-IN-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering cellular resistance to Mutant IDH1-IN-1 (Ivosidenib) and other IDH1 inhibitors.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Question 1: My IDH1-mutant cells initially responded to the inhibitor, but are now showing reduced sensitivity and have resumed proliferation. What are the first steps to investigate this acquired resistance?
Answer: This is a common observation indicating the development of acquired resistance. The primary investigative steps should be to determine if the resistance is due to genetic changes in the IDH genes themselves or the activation of bypass signaling pathways.
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Step 1: Sequence IDH1 and IDH2 Genes: The most direct mechanism of acquired resistance is a genetic alteration that either prevents the inhibitor from binding or provides an alternative source of the oncometabolite 2-hydroxyglutarate (2-HG).
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Check for Second-Site Mutations in IDH1: A common resistance mechanism is the emergence of a second mutation in the IDH1 gene, such as S280F.[1][2] This mutation can cause steric hindrance, preventing the inhibitor from binding effectively to the dimer interface.[1]
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Check for Isoform Switching: Sequence the IDH2 gene. Cells can develop resistance by acquiring a new mutation in IDH2 (e.g., IDH2-R140Q or IDH2-R172V).[3][4] This "isoform switch" renders the cell resistant to an IDH1-specific inhibitor because 2-HG is now being produced by the uninhibited mutant IDH2 enzyme.[1][3]
-
-
Step 2: Analyze Signaling Pathways: If no secondary IDH mutations are found, investigate the activation of alternative pro-survival and proliferative pathways.
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Receptor Tyrosine Kinase (RTK) Pathways: Perform a Western blot or phospho-RTK array to check for the activation of kinases like FLT3, AXL, or members of the RAS pathway (NRAS, KRAS).[1][5] The emergence of mutations in genes like NRAS, KRAS, or PTPN11 is a known mechanism of both primary and acquired resistance.[5]
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-
Step 3: Re-measure 2-HG Levels: Quantify intracellular 2-HG levels. A rise in 2-HG that correlates with the loss of inhibitor sensitivity strongly suggests a mechanism involving the IDH enzymes directly, such as a second-site mutation or isoform switching.[1][3]
dot
Caption: Workflow for investigating acquired resistance to IDH1 inhibitors.
Question 2: Despite confirming a reduction in 2-HG levels after treatment, my cells continue to proliferate. What could be the underlying mechanism?
Answer: This scenario points towards resistance mechanisms that are independent of the oncometabolite 2-HG. The inhibitor is working on its target, but the cells have activated alternative pathways for survival and growth.
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Bypass Signaling Activation: The most likely cause is the pre-existence (primary resistance) or acquisition of mutations in key signaling pathways that drive cell growth.
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RTK/RAS Pathway: Co-occurring mutations in the RTK-RAS pathway are a major cause of primary resistance.[1][5] These mutations can sustain MAPK signaling, promoting proliferation even when 2-HG production is successfully inhibited.[6]
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Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway can enhance cancer cell "stemness," making cells less dependent on the differentiation block caused by 2-HG and thus more resistant to the effects of its removal.[1][5]
-
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Metabolic Reprogramming: The cells may have adapted their metabolism to no longer depend on the effects of 2-HG.
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Enhanced Mitochondrial Metabolism: Studies have shown that some resistant cells exhibit enhanced mitochondrial oxidative phosphorylation (OxPHOS) and fatty acid β-oxidation (FAO).[1] Even when the IDH1 inhibitor reduces 2-HG, it may fail to reverse this altered metabolic state, allowing cells to meet their energy demands and proliferate.[1]
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dot
Caption: Bypass mechanisms driving IDH1 inhibitor resistance.
Frequently Asked Questions (FAQs)
Q1: What are the main categories of resistance to mutant IDH1 inhibitors?
A1: Resistance is broadly categorized into two types:
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Primary Resistance: This is when cancer cells are intrinsically non-responsive to the inhibitor from the start of treatment. This is often linked to co-existing mutations in signaling pathways like the RTK-RAS pathway or an enhanced "stemness" phenotype.[1][5]
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Acquired (or Secondary) Resistance: This occurs when cancer cells initially respond to the inhibitor but later relapse and progress. Mechanisms include the development of second-site mutations in IDH1, isoform switching to IDH2 mutations, and clonal evolution that selects for resistant cells.[1][5]
Q2: What is "isoform switching" and how does it confer resistance?
A2: Isoform switching is a mechanism of acquired resistance where a tumor with a mutation in one IDH isoform (e.g., IDH1-R132C) acquires a new mutation in the other isoform (IDH2-R140Q, for example) during treatment with an isoform-specific inhibitor.[3][4] Since inhibitors like Ivosidenib are highly selective for mutant IDH1, they have no effect on the newly mutated IDH2 enzyme.[1] This new mutant IDH2 continues to produce the oncometabolite 2-HG, restoring the oncogenic signaling and driving disease progression, rendering the IDH1-specific therapy ineffective.[3][4]
Q3: Can resistance caused by a second-site mutation be overcome?
A3: Yes, in some cases. The ability to overcome resistance depends on the specific second-site mutation and the inhibitor used. For example, the IDH1 R132C/S280F double mutation confers resistance to Ivosidenib.[2][7] However, some alternative dimer-interface binding inhibitors, such as Olutasidenib, have been shown to retain activity against this double-mutant variant and can overcome this specific resistance mechanism.[2][7][8] This suggests that sequential treatment with different mutant IDH inhibitors could be a viable strategy.[9]
Q4: What are the known genetic mutations associated with resistance?
A4: The key mutations are summarized in the table below.
| Gene | Mutation Example | Resistance Type | Mechanism of Action |
| IDH1 | S280F | Acquired | Creates steric hindrance at the drug-binding interface, preventing inhibitor activity.[1][2] |
| IDH2 | R140Q, R172V | Acquired | "Isoform switching"; provides an alternative, uninhibited source of 2-HG.[3][4] |
| NRAS, KRAS | Activating mutations | Primary / Acquired | Activates the MAPK signaling pathway to drive proliferation independently of 2-HG levels.[1][5] |
| PTPN11 | Activating mutations | Primary | A component of the RAS pathway that can lead to primary resistance to enasidenib (an IDH2 inhibitor), with implications for IDH1 inhibitors.[5][6] |
| FLT3 | FLT3-ITD | Primary / Acquired | Constitutively activates a key receptor tyrosine kinase, promoting cell survival and proliferation.[5] |
dot
Caption: Logical flow of resistance via IDH isoform switching.
Key Experimental Protocols
Protocol 1: Sanger Sequencing for IDH1/IDH2 Hotspot Mutations
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Genomic DNA Extraction: Isolate high-quality genomic DNA from your resistant cell line and a sensitive parental control line using a standard commercial kit.
-
PCR Amplification: Design primers flanking the known mutation hotspots:
-
IDH1: Codon R132 and the region covering codon S280.
-
IDH2: Codon R140 and codon R172.
-
Perform PCR using a high-fidelity polymerase.
-
-
PCR Product Purification: Purify the amplified DNA fragments using a PCR cleanup kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing using both the forward and reverse PCR primers.
-
Sequence Analysis: Align the resulting sequences from the resistant cells to the parental control and a reference sequence (e.g., from NCBI) to identify any base changes corresponding to second-site or isoform-switching mutations.
Protocol 2: Western Blot for RTK Pathway Activation
-
Cell Lysis: Lyse inhibitor-resistant and sensitive parental cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated (active) forms of key pathway proteins (e.g., anti-phospho-ERK, anti-phospho-AKT) and their total protein counterparts.
-
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the levels of phosphorylated proteins relative to total proteins between the resistant and sensitive cell lines. An increase in the phospho/total ratio indicates pathway activation.
Protocol 3: 2-HG Measurement by LC-MS/MS
-
Metabolite Extraction:
-
Culture an equal number of resistant and sensitive cells.
-
Rapidly quench metabolic activity by washing cells with ice-cold saline.
-
Extract metabolites using an 80% methanol solution pre-chilled to -80°C.
-
Scrape the cells, vortex, and centrifuge to pellet cellular debris.
-
-
Sample Preparation: Collect the supernatant containing the metabolites and dry it completely using a vacuum concentrator.
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for liquid chromatography.
-
Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
Separate metabolites using a suitable chromatography column (e.g., HILIC).
-
Detect and quantify 2-HG using mass spectrometry, typically in negative ion mode, by monitoring the specific mass transition for 2-HG.
-
-
Data Analysis: Calculate the concentration of 2-HG in each sample by comparing its peak area to a standard curve generated with known concentrations of a 2-HG standard. Normalize the final values to the cell number or total protein concentration from the original sample.
References
- 1. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to the isocitrate dehydrogenase 1 mutant inhibitor ivosidenib can be overcome by alternative dimer-interface binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Isoform Switching as a Mechanism of Acquired Resistance to Mutant Isocitrate Dehydrogenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia | springermedizin.de [springermedizin.de]
- 8. Resistance to the isocitrate dehydrogenase 1 mutant inhibitor ivosidenib can be overcome by alternative dimer-interface binding inhibitors. — Department of Oncology [oncology.ox.ac.uk]
- 9. ajmc.com [ajmc.com]
Technical Support Center: Accurate 2-HG Measurement with LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of 2-hydroxyglutarate (2-HG) using Liquid Chromatography-Mass Spectrometry (LC-MS). It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My D- and L-2-HG enantiomers are not separating. What are the common causes and solutions?
A1: Poor or no separation of 2-HG enantiomers is a frequent challenge. Here are the primary reasons and how to address them:
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Inadequate Derivatization: The most common LC-MS methods for separating D- and L-2-HG rely on chiral derivatization to create diastereomers that can be resolved on a standard achiral column (e.g., C18).
-
-
Ensure Complete Sample Dryness: Water can interfere with the derivatization reaction. Always evaporate samples [3]to complete dryness before adding the derivatization reagent.
-
Optimize De[3]rivatization Conditions: Factors like reaction time, temperature, and reagent concentration are critical. For instance, when using Diacetyl-L-tartaric anhydride (DATAN), heating at 70°C for 2 hours ensures consistently complete derivatization.
-
Reagent Sta[3]bility: Prepare derivatization reagents fresh. For example, a common reagent, N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC), should be handled with care to avoid degradation.
-
-
-
Suboptimal Chromat[4]ographic Conditions: The mobile phase composition and gradient are crucial for separating the derivatized diastereomers.
-
Troubleshooting:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact retention and selectivity.
-
Gradient Optimization: A shallow gradient can often improve the resolution between closely eluting peaks.
-
Column Choice: While derivatization allows for achiral columns, some methods use a chiral column, such as an Astec® CHIROBIOTIC® R, which operates well with polar ionic mobile phases suitable for MS detection.
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-
Q2: I'm observing[5] high background noise or matrix effects in my samples. How can I mitigate this?
A2: Matrix effects, which cause ion suppression or enhancement, are a major concern in quantitative LC-MS analysis, affecting accuracy and sensitivity.
-
Effective Sample P[6][7]reparation: The best way to reduce matrix effects is to remove interfering components before analysis.
-
Chromatographic Separation: Ensure that the analyte peak is well-separated from the bulk of the matrix components.
-
Troubleshooting: Adjusting the gradient or using a different stationary phase can help resolve the analyte from interfering compounds.
-
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most reliable way to compensate for matrix effects. A SIL-IS will co-elute wi[1][10]th the analyte and experience similar ionization effects, allowing for accurate quantification.
Q3: My signal intensity for 2-HG is very low. How can I improve sensitivity?
A3: Low signal intensity can be due to several factors, from sample preparation to instrument settings.
-
Derivatization: Derivatization not only aids in chiral separation but can also significantly enhance signal intensity. For instance, derivatization with TSPC can increase the detection sensitivities of D- and L-2-HG by 291 and 346-fold, respectively.
-
Mass Spectrometry [4]Parameters:
-
Ionization Mode: 2-HG is typically analyzed in negative ion mode.
-
MRM Transitions[4]: Optimize the multiple reaction monitoring (MRM) transitions (precursor to product ions) to achieve the maximum signal. For derivatized 2-HG, specific transitions will yield better intensity. For DATAN-derivatized 2-HG, the m/z 147 > 129 transition often provides a much greater signal intensity than the m/z 363 > 147 transition.
-
-
Sample Concentrati[3]on: If the 2-HG concentration in your sample is below the limit of detection, consider concentrating the sample extract before analysis.
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of 2-HG from Cultured Cells
This protocol is adapted from established methods for extracting and derivatizing 2-HG for LC-MS analysis.
-
Cell Harvesting an[3]d Metabolite Extraction:
-
Wash cultured cells in a 6-well dish once with 2 ml of ice-cold phosphate-buffered saline (PBS).
-
Place the plate on dry ice and add 1 ml of 80% methanol (pre-cooled to -80°C).
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells and collect them into a microcentrifuge tube.
-
Pellet the insoluble material by centrifuging at 15,000 x g at 4°C.
-
Transfer 200 µl of the supernatant (metabolite extract) to a new 2 ml screw-cap microcentrifuge tube.
-
-
Derivatization with Diacetyl-L-tartaric anhydride (DATAN):
-
Evaporate the metabolite extracts to complete dryness using a vacuum concentrator (e.g., Speedvac). Note: This step is critical as water inhibits the derivatization reaction.
-
Prepare the deriv[3]atization reagent by dissolving DATAN in a 4:1 (v/v) mixture of acetonitrile and acetic acid to a final concentration of 50 mg/ml.
-
Add 50 µl of the[3] DATAN solution to the dried samples.
-
Heat the samples at 70°C for 2 hours in a heat block.
-
Cool the samples [3]to room temperature.
-
Dilute the derivatized samples with 50 µl of the acetonitrile/acetic acid mixture, vortex, and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Stabl[3]e Isotope Dilution LC-MS/MS for Urinary 2-HG
This method is based on a stable-isotope dilution approach for accurate quantification of D- and L-2-HG in urine.
-
-
To 20 µL of urine, add 250 µL of methanol containing the stable-isotope labeled internal standards for D- and L-2-HG.
-
Dry the mixture under a stream of nitrogen.
-
-
Derivatization:
-
Derivatize the dried residue with diacetyl-L-tartaric anhydride (DATAN) to form diastereomers.
-
-
LC-MS/MS Analysis:[1]
-
Separate the diastereomers on an achiral C18 HPLC column.
-
Detect the analyt[1]es using a tandem mass spectrometer in multiple-reaction-monitoring (MRM) mode.
-
Quantitative Data Su[1]mmary
The following tables summarize key quantitative parameters from validated LC-MS methods for 2-HG analysis.
Table 1: Performance of a DATAN-based LC-MS/MS Method for Urinary 2-HG
| Parameter | D-2-HG | L[1][10]-2-HG |
| Inter-assay CV (%) | 3.4 - 6.2 | 3.4 - 6.2 |
| Intra-assay CV (%) | 3.4 - 6.2 | 3.4 - 6.2 |
| Mean Recovery (%) | 94 | 94 |
| Limit of Detection | 20 pmol | 20 pmol |
Table 2: Performance of a High-Throughput HR-QTOF-LC/MS Method
| Parameter | Value | | [2]--- | --- | | Linear Range | 0.8 - 104 nmol/mL | | Intra-day CV (%) | ≤ 8.0 | | Inter-day CV (%) | ≤ 6.3 | | Relative Error (%) | ≤ 2.7 | | Resolution (Rs) between enantiomers | 1.6 |
Visualizations
Signaling Pathways and Workflows
References
- 1. Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Technical Support Center: Best Practices for Long-Term Cell Culture with Mutant IDH1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for long-term cell culture experiments using Mutant IDH1-IN-1, a selective inhibitor of isocitrate dehydrogenase 1 (IDH1) with specific mutations. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual diagrams to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Mutant IDH1 enzymes, such as IDH1-R132H, gain a new function: the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation.[2] this compound is a selective inhibitor that targets the mutated IDH1 enzyme, preventing the production of 2-HG.[3] This leads to a reduction in intracellular 2-HG levels, which can reverse the epigenetic changes and induce differentiation in susceptible cancer cells.[2]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is cell line-dependent. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for 2-HG production in your specific cell line. Based on available data for similar mutant IDH1 inhibitors, a starting concentration range of 0.1 µM to 10 µM is often used. For example, the inhibitor AGI-5198 has an IC50 of 70 nM for IDH1/R132H and has been used at concentrations up to 2.5 µM to achieve over 99% 2-HG reduction.[2][4] Another inhibitor, ML309, effectively lowers 2-HG production in U87MG mutant glioblastoma cells.[3]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is crucial to keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[5] Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
Q4: What are the expected phenotypic changes in cells during long-term treatment with this compound?
A4: Long-term treatment with a mutant IDH1 inhibitor can lead to various phenotypic changes, including:
-
Reduced cell proliferation: Some studies report that mutant IDH1 expression can decrease proliferation rates in glioma cell lines.[6] Inhibition of mutant IDH1 may further impact proliferation, although some studies have shown minimal effects on cell viability with short-term treatment.[4]
-
Induction of differentiation: By reducing 2-HG levels, IDH1 inhibitors can promote the differentiation of cancer cells.[2]
-
Changes in cell morphology: Cells may exhibit a more differentiated morphology.
-
Alterations in gene expression: The reversal of epigenetic modifications can lead to widespread changes in gene expression.
Q5: Can cells develop resistance to this compound?
A5: Yes, acquired resistance to IDH inhibitors is a known phenomenon. Mechanisms of resistance can include:
-
Secondary mutations in the IDH1 gene: These mutations can interfere with inhibitor binding.[7]
-
Isoform switching: Cancer cells may acquire a mutation in the IDH2 gene, rendering the IDH1-specific inhibitor ineffective.[8]
-
Activation of alternative signaling pathways: Cells may bypass their dependence on the mutant IDH1 pathway.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death or cytotoxicity | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Start with a lower concentration and gradually increase it. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the culture medium is below 0.1%. Prepare a vehicle control with the same solvent concentration to assess its effect.[5] | |
| Inconsistent or no effect on 2-HG levels | Incorrect inhibitor concentration. | Verify the calculations for your stock and working solutions. |
| Degraded inhibitor. | Use a fresh aliquot of the inhibitor. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Cell line does not have an IDH1 mutation. | Confirm the IDH1 mutation status of your cell line using sequencing. | |
| Loss of inhibitor effect over time | Development of resistance. | Analyze cells for secondary mutations in IDH1 or the emergence of IDH2 mutations.[7][8] Consider combination therapies to overcome resistance. |
| Instability of the inhibitor in culture medium. | Refresh the medium with a fresh inhibitor at regular intervals (e.g., every 2-3 days). | |
| Changes in cell morphology or growth rate unrelated to differentiation | Off-target effects of the inhibitor. | Test the inhibitor on a wild-type IDH1 cell line to assess for non-specific effects. |
| Selection of a sub-population of cells. | Monitor the culture for the emergence of distinct cell populations. Consider single-cell cloning to isolate and characterize these populations. |
Quantitative Data
Table 1: Inhibitory Concentrations of Selected Mutant IDH1 Inhibitors
| Inhibitor | Target | Cell Line | IC50 / EC50 | Reference |
| AGI-5198 | IDH1-R132H | Anaplastic oligodendroglioma cells | 70 nM | [2] |
| AGI-5198 | IDH1-R132G | JJ012 (chondrosarcoma) | 0.7 µM | [9] |
| AGI-5198 | IDH1-R132C | HT1080 (fibrosarcoma) | 0.5 µM | [9] |
| AGI-5198 | IDH1-R132C | L835 (chondrosarcoma) | 0.35 µM | [9] |
| ML309 | IDH1-R132H | U87MG (glioblastoma) | Lowers 2-HG production | [3] |
| Ivosidenib (AG-120) | Mutant IDH1 | IDH1-mutant advanced glioma | 500 mg once daily (in vivo) | [10] |
Note: This table provides examples from the literature. The optimal concentration of this compound for your specific cell line and experimental conditions should be determined empirically.
Experimental Protocols
Protocol 1: Long-Term Culture of U87-MG IDH1-Mutant Cells with this compound
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
U87-MG cell line with a confirmed IDH1 mutation (e.g., R132H)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)[11]
-
This compound
-
DMSO (cell culture grade)
-
Standard cell culture flasks, plates, and consumables
Procedure:
-
Cell Seeding:
-
Culture U87-MG IDH1-mutant cells according to standard protocols.
-
Seed cells at a density that allows for logarithmic growth over the desired treatment period (e.g., 2 x 10^4 to 6 x 10^4 cells/cm²).
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.
-
On the day of treatment, thaw an aliquot of the stock solution and dilute it in a complete culture medium to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
-
Long-Term Maintenance:
-
Replace the culture medium with fresh medium containing the inhibitor or vehicle control every 2-3 days. This is crucial to maintain a consistent concentration of the inhibitor and provide fresh nutrients.
-
When cells reach 80-90% confluency, passage them as usual. Re-plate the cells in a fresh medium containing the appropriate concentration of the inhibitor or vehicle.
-
-
Monitoring and Analysis (perform at regular intervals, e.g., weekly):
-
Cell Viability and Proliferation: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) and cell counting to assess the effect of the inhibitor on cell growth.
-
2-HG Measurement: Collect cell lysates or conditioned media to measure 2-HG levels using a specific assay kit or mass spectrometry.
-
Morphology: Observe and document any changes in cell morphology using light microscopy.
-
Western Blotting: Analyze protein expression of relevant markers (e.g., differentiation markers, signaling pathway components).
-
Visualizations
Signaling Pathways Affected by Mutant IDH1
Mutant IDH1, through the production of 2-HG, impacts several key signaling pathways involved in cell growth, proliferation, and differentiation.
Caption: Signaling pathways influenced by mutant IDH1 and its product, 2-HG.
Experimental Workflow for Long-Term Inhibitor Study
This diagram outlines a typical workflow for evaluating the long-term effects of this compound on a cancer cell line.
Caption: A generalized workflow for long-term cell culture studies with this compound.
References
- 1. youtube.com [youtube.com]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocitrate Dehydrogenase Inhibitors in Glioma: From Bench to Bedside [mdpi.com]
- 4. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo efficacy of mutant IDH1 inhibitor HMS-101 and structural resolution of distinct binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDH1 R132H decreases proliferation of glioma cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoform Switching as a Mechanism of Acquired Resistance to Mutant Isocitrate Dehydrogenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ivosidenib in Isocitrate Dehydrogenase 1–Mutated Advanced Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Mitigating cytotoxicity of high concentrations of Mutant IDH1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of high concentrations of Mutant IDH1-IN-1 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets cancer cells harboring mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme.[1] Normally, IDH1 converts isocitrate to α-ketoglutarate (α-KG).[2] However, mutated IDH1 gains a new function: it converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] High levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, and contribute to tumor development.[3] this compound works by binding to the mutated IDH1 enzyme and blocking its ability to produce 2-HG, thereby aiming to restore normal cellular function and halt cancer progression.[1]
Q2: Why am I observing high cytotoxicity at elevated concentrations of this compound?
A2: High concentrations of small molecule inhibitors can lead to cytotoxicity through several mechanisms:
-
Off-Target Effects: At higher concentrations, the inhibitor may bind to other proteins besides mutant IDH1, leading to unintended and toxic side effects.[4]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, commonly DMSO, can be toxic to cells, especially at concentrations above 0.1%-0.5%.
-
Exaggerated On-Target Effects: While reducing 2-HG is the therapeutic goal, a very rapid and complete depletion might disrupt the metabolic state of cancer cells that have adapted to high 2-HG levels, leading to cell death.
-
Compound Instability: The inhibitor might be unstable in the culture medium, breaking down into toxic byproducts.
Q3: What are the initial steps to troubleshoot unexpected cytotoxicity?
A3: When encountering high cytotoxicity, it is crucial to systematically evaluate your experimental setup. Key initial steps include:
-
Confirm the working concentration: Perform a dose-response experiment to determine the IC50 value for your specific cell line and assay.[5]
-
Evaluate solvent toxicity: Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure it is not the source of cytotoxicity.
-
Optimize incubation time: A shorter incubation period might be sufficient to achieve the desired effect without causing excessive cell death.[6]
-
Assess cell health: Ensure your cells are healthy and at an optimal density before starting the experiment.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with high concentrations of this compound.
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity observed even at low concentrations. | Cell line is highly sensitive to the inhibitor. | Perform a comprehensive dose-response curve starting from a very low concentration range (e.g., nanomolar) to accurately determine the optimal working concentration. |
| Solvent (e.g., DMSO) is causing toxicity. | Ensure the final solvent concentration is below 0.1%. If cells are particularly sensitive, consider using a different solvent or a formulation of the inhibitor with better aqueous solubility. | |
| Cytotoxicity is observed, but there is no inhibition of 2-HG production. | The observed toxicity is due to off-target effects. | Use a structurally different inhibitor for mutant IDH1 to see if the cytotoxic phenotype is consistent. Consider performing a kinase panel screen to identify potential off-target interactions.[4] |
| The compound may be unstable in the culture medium. | Check the stability of the inhibitor in your specific culture medium over time. For longer experiments, consider replenishing the medium with a fresh inhibitor solution. | |
| High variability in cytotoxicity between replicate wells. | Inconsistent cell seeding or pipetting errors. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Avoid using the outer wells of the plate, which are prone to evaporation. |
| Compound precipitation at high concentrations. | Visually inspect the culture medium for any signs of precipitation. If observed, prepare a fresh stock solution and ensure complete solubilization before diluting in the medium. | |
| Cytotoxicity is only observed after prolonged incubation. | The inhibitor may be inducing a slow, programmed cell death pathway (apoptosis). | Perform a time-course experiment and analyze markers of apoptosis (e.g., caspase activation) at different time points to understand the kinetics of cell death. |
| Depletion of essential nutrients in the culture medium. | For long-term experiments (over 48 hours), it is advisable to change the medium to ensure nutrient availability.[6] |
Experimental Protocols
Protocol 1: Determining the Optimal Inhibitor Concentration (Dose-Response Curve)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Plate your mutant IDH1-expressing cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[6]
-
Cytotoxicity Assay: At the end of the incubation, assess cell viability using a standard method such as the MTT or LDH assay.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Mitigating Cytotoxicity with Antioxidants
This protocol can be used to investigate if oxidative stress contributes to the cytotoxicity of this compound.
-
Co-treatment Preparation: Prepare solutions of this compound at a cytotoxic concentration. Prepare a stock solution of an antioxidant, such as N-acetylcysteine (NAC), in a suitable solvent.
-
Experimental Groups:
-
Vehicle control
-
This compound alone
-
NAC alone
-
This compound + NAC (co-treatment)
-
-
Treatment: Add the respective treatments to your cells.
-
Incubation: Incubate for the desired period.
-
Assessment: Measure cell viability and, if possible, levels of reactive oxygen species (ROS) to determine if the antioxidant can rescue the cytotoxic effect.
Protocol 3: Assessing the Effect of Serum Concentration
This protocol helps determine if the protein components in serum influence the cytotoxicity of the inhibitor.
-
Cell Culture Preparation: Culture your cells in media containing different concentrations of fetal bovine serum (FBS), for example, 10%, 5%, and 2.5%.[1][7]
-
Treatment: Treat the cells with a range of this compound concentrations in their respective serum-containing media.
-
Incubation and Assessment: Incubate for the desired time and measure cell viability.
-
Analysis: Compare the IC50 values obtained at different serum concentrations to see if serum has a protective effect.
Visualizations
References
- 1. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imedpub.com [imedpub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of serum concentration on the cytotoxicity and sister chromatid exchange induction by a chemical carcinogen and by a diesel particulate extract in V79 hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Mutant IDH1 Inhibitors: Evaluating the Efficacy of HMS-101 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The discovery of isocitrate dehydrogenase 1 (IDH1) mutations as drivers in various cancers, including acute myeloid leukemia (AML) and glioma, has spurred the development of targeted inhibitors. These agents aim to block the neomorphic activity of mutant IDH1, which leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG) and subsequent epigenetic dysregulation. This guide provides a comparative overview of the preclinical efficacy of HMS-101 (also referred to as Mutant IDH1-IN-1), a potent and selective mutant IDH1 inhibitor, alongside other notable IDH1 inhibitors such as Ivosidenib, Olutasidenib, Vorasidenib, BAY1436032, and DS-1001b.
Quantitative Efficacy Comparison of IDH1 Inhibitors
The following tables summarize the available preclinical data for HMS-101 and other key IDH1 inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency of IDH1 Inhibitors
| Inhibitor | Target(s) | IC50 (IDH1 R132H) | IC50 (IDH1 R132C) | Cell-based IC50 (IDH1 mutant cells) | Selectivity vs. IDH1-WT | Reference(s) |
| HMS-101 | Mutant IDH1 | ~5 µM (enzymatic) | ~4 µM (enzymatic) | 1 µM (mouse bone marrow cells) | 24-fold (vs. IDH1-WT) | [1][2] |
| Ivosidenib (AG-120) | Mutant IDH1 | 0.021 µM | 0.045 µM | Not specified in provided results | >100-fold | [3] |
| Olutasidenib (FT-2102) | Mutant IDH1 | Not specified in provided results | Not specified in provided results | Not specified in provided results | Not specified in provided results | |
| Vorasidenib (AG-881) | Mutant IDH1/IDH2 | Not specified in provided results | Not specified in provided results | Not specified in provided results | Not specified in provided results | |
| BAY1436032 | Pan-mutant IDH1 | Double-digit nM range | Double-digit nM range | Nanomolar range | Favorable selectivity | [4] |
| DS-1001b | Mutant IDH1 | Not specified in provided results | Not specified in provided results | Not specified in provided results | Not specified in provided results |
Table 2: In Vivo Efficacy of IDH1 Inhibitors in Preclinical Models
| Inhibitor | Cancer Model | Animal Model | Key Efficacy Readouts | Reference(s) |
| HMS-101 | AML | Syngeneic mouse model; Patient-derived xenograft (PDX) | Significantly prolonged survival (median survival increased by 20 days in PDX model); Reduced 2-HG levels; Induced myeloid differentiation. | [5] |
| Ivosidenib (AG-120) | AML | Xenograft mouse model | Dose- and exposure-dependent inhibition of 2-HG. | [6] |
| Vorasidenib (AG-881) | Glioma | Orthotopic glioma mouse model | >97% inhibition of 2-HG production in glioma tissue. | [7] |
| BAY1436032 | AML | Patient-derived xenograft (PDX) | Depleted AML cells in peripheral blood; Prolonged survival; Inhibited leukemia stem cell self-renewal. | [8] |
| DS-1001b | Glioblastoma | Patient-derived orthotopic xenograft | Impaired tumor growth; Decreased 2-HG levels; Induced glial differentiation. | [9][10] |
Signaling Pathways and Experimental Workflows
Mutant IDH1 primarily exerts its oncogenic effects through the production of 2-HG, which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to widespread epigenetic changes and a block in cellular differentiation. The evaluation of IDH1 inhibitors involves a series of in vitro and in vivo experiments to assess their potency, selectivity, and therapeutic efficacy.
Figure 1: Mutant IDH1 signaling pathway leading to oncogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. HMS-101 | mutant IDH1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Promising Breakthrough: The Potential of VORASIDENIB in the Treatment of Low-grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling In Vivo Target Engagement: A Comparative Guide to Mutant IDH1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo target engagement of various mutant isocitrate dehydrogenase 1 (IDH1) inhibitors. We delve into the experimental data supporting their efficacy, focusing on the key biomarker of target engagement: the reduction of the oncometabolite 2-hydroxyglutarate (2-HG).
Mutations in the IDH1 enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of 2-HG, which plays a crucial role in tumorigenesis. Consequently, inhibiting the activity of mutant IDH1 and reducing 2-HG levels is a primary strategy in the development of targeted therapies for these cancers. This guide will compare the in vivo performance of several prominent mutant IDH1 inhibitors, providing a clear overview of their target engagement capabilities.
Comparative Analysis of In Vivo Target Engagement
The primary measure of in vivo target engagement for mutant IDH1 inhibitors is the reduction of the oncometabolite 2-hydroxyglutarate (2-HG) in tumor tissues and plasma. The following table summarizes the quantitative data from preclinical studies on several key inhibitors.
| Inhibitor | Alternative Names | Animal Model | Dosage | Route of Administration | 2-HG Reduction (Tumor) | 2-HG Reduction (Plasma) | Citation |
| Ivosidenib | AG-120 | Mouse Xenograft (HT1080) | 50 mg/kg | Oral (single dose) | 92.0% | Not Reported | [1] |
| Mouse Xenograft (HT1080) | 150 mg/kg | Oral (single dose) | 95.2% | Not Reported | [1] | ||
| Vorasidenib | AG-881 | Orthotopic Glioma Model (TS603) | 50 mg/kg | Oral (twice daily for 4 days) | Significant inhibition (specific % not stated) | Not Reported | [2] |
| DS-1001b | Subcutaneous & Intracranial Xenograft | Not Specified | Continuous | Decreased levels | Not Reported | [3] | |
| BAY1436032 | Subcutaneous Xenograft (LN229 IDH1R132H & HT1080) | Dose-dependent | Oral | Dose-dependent reduction | Nearly complete suppression at 150 mg/kg | [4][5] | |
| SYC-435 | Orthotopic Glioma Xenograft (IC-BT142AOA & IC-V0914AOA) | 15 mg/kg | Daily for 28 days | Not explicitly quantified, but led to synergistic anti-tumor efficacy | Not Reported | [6] |
Signaling Pathway and Therapeutic Intervention
The following diagram illustrates the canonical pathway of wild-type IDH1 and the aberrant pathway introduced by the IDH1 mutation, which is the target of the inhibitors discussed.
Mutant IDH1 signaling pathway and point of intervention.
Experimental Protocols for In Vivo Target Engagement Validation
The validation of in vivo target engagement for mutant IDH1 inhibitors predominantly relies on the accurate quantification of 2-HG levels in biological matrices.
Animal Models
-
Xenograft Models: Human cancer cell lines harboring IDH1 mutations (e.g., HT1080 fibrosarcoma, patient-derived glioma cells) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., NOD SCID or nude mice).[1][3][4]
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from patients with IDH1-mutant cancers is directly implanted into mice, providing a more clinically relevant model.[6]
Dosing and Sample Collection
-
Inhibitors are typically administered orally via gavage.[1][4]
-
Dosing regimens can range from a single dose to continuous daily administration for several weeks.[1][6]
-
At specified time points post-treatment, animals are euthanized, and tumor tissue and plasma samples are collected for analysis.
Quantification of 2-Hydroxyglutarate (2-HG)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurate quantification of 2-HG.[7][8][9]
-
Sample Preparation: Tumor tissues are homogenized, and proteins are precipitated from both tissue homogenates and plasma samples.[9] A stable isotope-labeled internal standard is added to correct for sample processing variability.[7]
-
Chromatographic Separation: The extracted metabolites are separated using liquid chromatography.[10]
-
Mass Spectrometry Detection: The separated metabolites are ionized and detected by a mass spectrometer, allowing for precise quantification of 2-HG based on its mass-to-charge ratio.[11]
-
-
Magnetic Resonance Spectroscopy (MRS): This non-invasive imaging technique can be used to measure 2-HG levels directly within the tumor in living animals or patients.[12][13]
The following diagram outlines the general workflow for a preclinical in vivo study to validate the target engagement of a mutant IDH1 inhibitor.
Experimental workflow for in vivo target engagement.
Conclusion
The available preclinical data consistently demonstrate that inhibitors of mutant IDH1 effectively engage their target in vivo, leading to a significant and dose-dependent reduction in the oncometabolite 2-HG. While direct comparisons are challenging due to variations in experimental models and methodologies, inhibitors such as Ivosidenib, Vorasidenib, DS-1001b, and BAY1436032 have all shown robust activity. The consistent readout of 2-HG reduction provides a reliable pharmacodynamic biomarker for assessing the in vivo efficacy of this class of targeted therapies. Future studies providing head-to-head comparisons in standardized models will be invaluable for further differentiating the in vivo potency and clinical potential of these promising therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synergistic anti-tumor efficacy of mutant isocitrate dehydrogenase 1 inhibitor SYC-435 with standard therapy in patient-derived xenograft mouse models of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absolute quantification of 2-hydroxyglutarate on tissue by matrix-assisted laser desorption/ionization mass spectrometry imaging for rapid and precise identification of isocitrate dehydrogenase mutations in human glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique [frontiersin.org]
- 12. Non-Invasive Measurement of Drug and 2-HG Signals Using 19F and 1H MR Spectroscopy in Brain Tumors Treated with the Mutant IDH1 Inhibitor BAY1436032 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo 2-Hydroxyglutarate Monitoring With Edited MR Spectroscopy for the Follow-up of IDH-Mutant Diffuse Gliomas: The IDASPE Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mutant IDH1 Inhibitors: Mutant IDH1-IN-1 and AGI-5198
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent selective inhibitors of mutant isocitrate dehydrogenase 1 (IDH1): Mutant IDH1-IN-1 and AGI-5198. This analysis is based on available biochemical and cellular data to inform experimental design and selection of research tools.
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). 2-HG accumulation drives oncogenesis by competitively inhibiting α-ketoglutarate-dependent dioxygenases, which results in epigenetic dysregulation and a block in cellular differentiation. The development of small molecule inhibitors that selectively target mutant IDH1 has been a significant advancement in precision oncology. This guide focuses on a direct comparison of two such inhibitors, this compound and AGI-5198.
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the quantitative data for this compound and AGI-5198, highlighting their potency and selectivity.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | IDH1 R132C/R132C | 4 | [1][2][3] |
| IDH1 R132H/R132H | 42 | [1][2] | |
| IDH1 R132H/WT | 80 | [1][2] | |
| Wild-Type IDH1 | 143-1,998 | [1][2] | |
| IDH2 | >10,000 | [2] | |
| AGI-5198 | IDH1 R132H | 70 | |
| IDH1 R132C | 160 | ||
| Wild-Type IDH1 | >100,000 | ||
| IDH2 isoforms | >100,000 | ||
| Table 1: Biochemical Activity of this compound and AGI-5198. |
| Inhibitor | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | HEK293 expressing IDH1 R132H | 2-HG Production | 81.5 | [2] |
| Table 2: Cellular Activity of this compound. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Enzyme Inhibition Assay (NADPH Depletion Assay)
This assay measures the enzymatic activity of IDH1 by monitoring the consumption of the cofactor NADPH.
-
Reagents and Materials:
-
Recombinant human IDH1 (wild-type or mutant)
-
α-ketoglutarate (α-KG)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% BSA)
-
Test compounds (this compound or AGI-5198) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Add assay buffer, α-KG, and NADPH to the wells of the microplate.
-
Add serial dilutions of the test compounds to the wells.
-
Initiate the reaction by adding the recombinant IDH1 enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the absorbance at 340 nm to determine the amount of remaining NADPH.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based 2-HG Measurement Assay
This assay quantifies the level of the oncometabolite 2-HG produced by cells expressing mutant IDH1.
-
Reagents and Materials:
-
Cell line expressing mutant IDH1 (e.g., U87-MG glioblastoma cells with IDH1 R132H)
-
Cell culture medium and supplements
-
Test compounds (this compound or AGI-5198) dissolved in DMSO
-
Lysis buffer
-
2-HG measurement kit (e.g., based on mass spectrometry or enzymatic detection)
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 hours).
-
Harvest the cells and lyse them to release intracellular metabolites.
-
Measure the concentration of 2-HG in the cell lysates using a suitable detection method.
-
Normalize the 2-HG levels to cell number or protein concentration.
-
Calculate the percent inhibition of 2-HG production and determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway of Mutant IDH1
Caption: The signaling pathway of mutant IDH1 leading to tumorigenesis and its inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical experimental workflow for evaluating the potency of mutant IDH1 inhibitors.
Head-to-Head Comparison and Discussion
Both this compound and AGI-5198 are potent and selective inhibitors of mutant IDH1 enzymes.
Potency: Based on the available IC50 data, this compound demonstrates higher potency against the IDH1 R132C and R132H mutations in biochemical assays compared to AGI-5198. Specifically, this compound has an IC50 of 4 nM against the R132C homozygous mutant, which is significantly lower than that of AGI-5198.
Selectivity: Both inhibitors exhibit strong selectivity for mutant IDH1 over wild-type IDH1 and IDH2. AGI-5198 appears to have a wider selectivity window, with an IC50 for wild-type IDH1 greater than 100,000 nM. The reported IC50 of this compound for wild-type IDH1 varies, with one source indicating 143 nM and another 1,998 nM. In either case, both compounds are highly selective for the mutant enzyme.
In Vitro and In Vivo Effects of AGI-5198: Extensive studies on AGI-5198 have demonstrated its ability to reduce 2-HG levels in a dose-dependent manner in both in vitro and in vivo models of glioma.[2] Treatment with AGI-5198 has been shown to induce demethylation of histone H3K9me3 and promote the expression of genes associated with gliogenic differentiation.[2] Furthermore, AGI-5198 impairs the growth of IDH1-mutant glioma cells, but not IDH1-wild-type cells, and has been shown to inhibit tumor growth in xenograft models.[2] The growth-inhibitory effects are primarily attributed to impaired tumor cell proliferation rather than the induction of apoptosis.[2]
Considerations for Use: The choice between this compound and AGI-5198 may depend on the specific experimental context. For studies requiring the highest possible potency against the R132C mutation, this compound may be the preferred compound. For in vivo studies, the pharmacokinetic and pharmacodynamic properties of each inhibitor would need to be carefully considered, though more in vivo data is publicly available for AGI-5198.
References
Synergistic Effects of Mutant IDH1 Inhibitors with Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of isocitrate dehydrogenase 1 (IDH1) mutations as key drivers in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, has paved the way for targeted therapies.[1] Mutant IDH1 inhibitors, such as Ivosidenib (AG-120) and Olutasidenib (FT-2102), have shown clinical efficacy; however, combination strategies are being explored to enhance anti-tumor activity and overcome resistance.[2][3] This guide provides a comparative analysis of the synergistic effects observed when mutant IDH1 inhibitors are combined with conventional chemotherapy agents, supported by experimental data and detailed protocols.
Overview of Mutant IDH1 Action
Mutations in the IDH1 enzyme lead to a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][4] The accumulation of 2-HG disrupts normal cellular processes, including epigenetic regulation and DNA repair, contributing to tumorigenesis.[1][5] Inhibitors of mutant IDH1 aim to block 2-HG production, thereby restoring normal cellular differentiation.[3]
References
- 1. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 2. Combination treatment of an IDH1 inhibitor with chemotherapy in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olutasidenib alone or with azacitidine in IDH1-mutated acute myeloid leukaemia and myelodysplastic syndrome: phase 1 results of a phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic anti-tumor efficacy of mutant isocitrate dehydrogenase 1 inhibitor SYC-435 with standard therapy in patient-derived xenograft mouse models of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Specificity of Mutant IDH1 Inhibitors Against Wild-Type IDH1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of selective inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1) versus the wild-type (WT) enzyme. The high degree of specificity of these inhibitors is crucial for therapeutic applications, aiming to selectively target cancer cells harboring IDH1 mutations while sparing healthy cells. This document summarizes key experimental data, details the methodologies for performance assessment, and visualizes the underlying biological pathways and experimental procedures.
Data Presentation: Inhibitor Specificity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative selective mutant IDH1 inhibitor, demonstrating its potency against the common R132H mutant versus the wild-type enzyme. A higher IC50 value indicates lower potency. The selectivity index, calculated as the ratio of IC50 (WT IDH1) to IC50 (Mutant IDH1), quantifies the inhibitor's specificity.
| Inhibitor | Target | IC50 | Selectivity Index (WT/Mutant) |
| Representative mIDH1 Inhibitor | Mutant IDH1 (R132H) | ~120 nM[1] | >60-fold[1] |
| Wild-Type IDH1 | >7.2 µM[1] |
Note: The data presented is for a representative potent and selective 1-hydroxypyridin-2-one compound.[1] Numerous other selective inhibitors have been developed with varying potencies and selectivities.[2]
Experimental Protocols
The specificity of mutant IDH1 inhibitors is primarily determined using biochemical enzyme assays that measure the catalytic activity of both the wild-type and mutant enzymes in the presence of the inhibitor.
Biochemical Assay for IDH1 Activity
This assay quantifies the enzymatic activity of IDH1 by monitoring the change in NADPH concentration.
-
Principle:
-
Wild-Type IDH1: Catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), coupled with the reduction of NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.
-
Mutant IDH1 (e.g., R132H): Exhibits a neomorphic activity, catalyzing the reduction of α-KG to 2-hydroxyglutarate (2-HG), which is coupled with the oxidation of NADPH to NADP+. The decrease in NADPH is monitored by measuring the absorbance at 340 nm.[3]
-
-
Materials:
-
Purified recombinant human Wild-Type IDH1 and Mutant IDH1 (R132H) enzymes.
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, 0.005% (v/v) Tween 20, pH 8.0, 0.1 mg/mL BSA, and 0.2 mM DTT).[2]
-
Substrates: D-Isocitrate (for WT IDH1) and α-Ketoglutarate (for mutant IDH1).
-
Cofactor: NADP+ (for WT IDH1) and NADPH (for mutant IDH1).
-
Test Inhibitor (e.g., Mutant IDH1-IN-1) at various concentrations.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
For Wild-Type IDH1 Activity:
-
To each well of a 96-well plate, add the assay buffer, NADP+, and the test inhibitor at the desired concentration.
-
Initiate the reaction by adding WT IDH1 enzyme and isocitrate.
-
Immediately measure the increase in absorbance at 340 nm over time in kinetic mode.
-
-
For Mutant IDH1 Activity:
-
To each well of a 96-well plate, add the assay buffer, NADPH, and the test inhibitor at the desired concentration.
-
Initiate the reaction by adding mutant IDH1 enzyme and α-ketoglutarate.
-
Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
-
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the distinct enzymatic functions of wild-type and mutant IDH1 and their impact on cellular metabolism.
Caption: Distinct metabolic functions of wild-type and mutant IDH1.
Experimental Workflow
The following diagram outlines the workflow for determining the IC50 values of a test compound against wild-type and mutant IDH1.
Caption: Experimental workflow for assessing inhibitor specificity.
Logical Relationship: Mechanism of Selectivity
The selectivity of mutant IDH1 inhibitors is not solely based on differential binding affinity but also on the distinct conformational states of the wild-type and mutant enzymes.
Caption: Conformational differences drive inhibitor selectivity.
References
Independent Verification of Published Data on Mutant IDH1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of publicly available data for inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a driving force in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. The neomorphic activity of mutant IDH1 leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis. This guide summarizes key performance data for prominent mutant IDH1 inhibitors and provides standardized experimental protocols for their evaluation.
Comparative Efficacy of Mutant IDH1 Inhibitors
The following table summarizes the biochemical and cellular potency of selected mutant IDH1 inhibitors based on published data. "Mutant IDH1-IN-1" is presented here using data from the well-characterized preclinical compound GSK321, as specific public data for a compound with this exact name is not available.
| Inhibitor | Target Mutation(s) | Biochemical IC50 (nM) | Cellular 2-HG Reduction IC50 (nM) | Reference Cell Line(s) | Citation(s) |
| This compound (GSK321) | R132H, R132C, R132G | 4.6 (R132H), 3.8 (R132C), 2.9 (R132G) | Not explicitly reported | HT-1080 (R132C) | [1][2] |
| Ivosidenib (AG-120) | R132H, R132C, R132G, R132L, R132S | 12 (R132H), 13 (R132C), 8 (R132G), 13 (R132L), 12 (R132S) | 8 (HT1080), 19 (U87 MG-R132H) | HT1080 (R132C), U87 MG (R132H overexpression) | [3][4][5] |
| Olutasidenib (REZLIDHIA) | Susceptible IDH1 mutations | Not explicitly reported in provided abstracts | Not explicitly reported in provided abstracts | AML patient cells | [6][7][8] |
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors, it is crucial to visualize the targeted signaling pathway and the typical workflow for their evaluation.
Caption: Mutant IDH1 converts α-KG to 2-HG, which inhibits epigenetic regulators.
Caption: A typical workflow for the preclinical evaluation of mutant IDH1 inhibitors.
Experimental Protocols
Biochemical Assay for Mutant IDH1 Activity
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound against recombinant mutant IDH1 enzyme.
Materials:
-
Recombinant human IDH1 R132H, R132C, or other mutant forms.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA, 1 mM DTT.
-
α-ketoglutarate (α-KG).
-
NADPH.
-
Test compound stock solution in DMSO.
-
Diaphorase.
-
Resazurin.
-
384-well black plates.
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the mutant IDH1 enzyme in Assay Buffer to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 10 µL of a substrate mixture containing α-KG and NADPH in Assay Buffer. Final concentrations are typically at the Km for each substrate.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining NADPH. This can be done by adding a detection reagent containing diaphorase and resazurin, which converts to the fluorescent resorufin in the presence of NADPH.
-
Read the fluorescence at an excitation of ~540 nm and an emission of ~590 nm.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a four-parameter logistic equation to determine the IC50 value.[9][10]
Cell-Based Assay for 2-HG Production
This protocol measures the ability of a test compound to reduce the levels of the oncometabolite 2-HG in cells harboring an IDH1 mutation.
Materials:
-
IDH1-mutant cell line (e.g., HT1080 which is R132C, or engineered U87-MG cells expressing IDH1 R132H).
-
Appropriate cell culture medium and supplements.
-
Test compound stock solution in DMSO.
-
96-well cell culture plates.
-
Reagents for cell lysis (e.g., methanol/water).
-
LC-MS/MS system for 2-HG quantification or a commercial 2-HG assay kit.
Procedure:
-
Seed the IDH1-mutant cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO (vehicle control) for 48-72 hours.
-
After the incubation period, aspirate the medium and wash the cells with PBS.
-
Lyse the cells by adding a cold extraction solvent (e.g., 80% methanol).
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge the plate to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the 2-HG levels in the supernatant using a validated LC-MS/MS method or a commercially available colorimetric or fluorometric 2-HG assay kit.[11][12][13]
-
Normalize the 2-HG levels to the cell number or protein concentration.
-
Calculate the percent reduction of 2-HG for each compound concentration and determine the cellular IC50 value.
In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of a mutant IDH1 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
IDH1-mutant tumor cells (e.g., HT1080 or patient-derived xenograft cells).
-
Matrigel (optional).
-
Test compound formulated for in vivo administration (e.g., in a solution for oral gavage).
-
Calipers for tumor measurement.
-
Anesthetic and surgical tools for orthotopic implantation (if applicable).
Procedure:
-
Subcutaneously inject a suspension of IDH1-mutant tumor cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of the mice. For glioma models, orthotopic intracranial injection may be performed.[14][15][16]
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.
-
Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors.
-
Tumor tissue can be used for pharmacodynamic analysis, such as measuring 2-HG levels, and for histological examination.
-
Compare the tumor growth between the treated and vehicle control groups to determine the in vivo efficacy of the compound.
References
- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 3. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rigel Announces Publication of Data on REZLIDHIA® (Olutasidenib) in Post-Venetoclax Patients with Mutant IDH1 AML in Leukemia & Lymphoma :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 7. hhs.texas.gov [hhs.texas.gov]
- 8. drughunter.com [drughunter.com]
- 9. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AffiASSAY® D-2-Hydroxyglutarate (D2HG) Assay Kit (Colorimetric) | AffiGEN [affiassay.com]
- 13. abcam.com [abcam.com]
- 14. An in vivo patient-derived model of endogenous IDH1-mutant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mutant IDH1 Promotes Glioma Formation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
A Comparative Guide to the Preclinical Long-Term Efficacy of Mutant IDH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical long-term efficacy of Mutant IDH1-IN-1 and other notable mutant isocitrate dehydrogenase 1 (IDH1) inhibitors. The information is compiled from various preclinical studies to aid in the assessment of these compounds for further development.
Introduction to Mutant IDH1 Inhibition
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by altering cellular metabolism and epigenetics. Small molecule inhibitors targeting mutant IDH1 have emerged as a promising therapeutic strategy. These inhibitors aim to reduce 2-HG levels, thereby restoring normal cellular function and impeding cancer progression. This guide focuses on the preclinical data of this compound and compares it with other well-documented inhibitors, Ivosidenib and Vorasidenib.
Comparative Efficacy of Mutant IDH1 Inhibitors
The following table summarizes the preclinical efficacy of various mutant IDH1 inhibitors in different cancer models. It is important to note that the data is collated from separate studies, and direct comparisons should be made with caution due to potential variations in experimental models and methodologies.
| Inhibitor | Cancer Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| SYC-435 (this compound) | Orthotopic patient-derived xenograft (PDX) of anaplastic oligoastrocytoma (IC-V0914AOA) | 15 mg/kg, daily | Extended median survival from 106 days (standard therapy) to 124 days when combined with standard therapy (P<0.05).[1] | [1][2][3] |
| Ivosidenib (AG-120) | HT1080 fibrosarcoma xenograft | 50 or 150 mg/kg, single oral dose | Dose-dependent reduction in tumor 2-HG levels.[4][5] | [4][5][6][7][8] |
| Vorasidenib (AG-881) | Orthotopic TS603 glioma model | 50 mg/kg, twice daily for 4 days | >97% inhibition of 2-HG production in glioma tissue.[9] | [9][10][11][12][13] |
Note: Standard therapy in the SYC-435 study consisted of Temozolomide and fractionated radiation.[2][3] The specific long-term survival benefit of SYC-435 as a monotherapy was not explicitly detailed in the provided abstracts.
Signaling Pathway of Mutant IDH1 and its Inhibition
The diagram below illustrates the canonical pathway of wild-type IDH1 and the neomorphic activity of mutant IDH1, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG). It also depicts the mechanism of action of mutant IDH1 inhibitors in blocking this pathogenic activity.
Caption: Signaling pathway of wild-type and mutant IDH1, and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines for key experiments cited in the assessment of mutant IDH1 inhibitors.
Orthotopic Glioma Xenograft Model
This in vivo model is essential for evaluating the efficacy of anti-cancer agents against brain tumors in a clinically relevant microenvironment.
-
Cell Culture: Human glioma cells harboring an IDH1 mutation (e.g., patient-derived xenograft lines) are cultured under sterile conditions.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID) are used to prevent rejection of human tumor cells.
-
Intracranial Injection: A stereotactic frame is used to precisely inject a suspension of glioma cells into the desired location within the mouse brain (e.g., cerebrum or cerebellum).[14][15]
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[16][17]
-
Treatment Administration: Once tumors are established, animals are randomized into treatment and control groups. The investigational drug (e.g., this compound) is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: The primary endpoint is typically overall survival, which is analyzed using Kaplan-Meier survival curves and log-rank tests.[1] Tumor growth inhibition can also be assessed by measuring tumor volume over time.
Measurement of 2-Hydroxyglutarate (2-HG) in Tumor Tissue
Quantifying the oncometabolite 2-HG is a key pharmacodynamic marker for the activity of mutant IDH1 inhibitors.
-
Tissue Collection and Preparation: At the end of the treatment period, or at specified time points, animals are euthanized, and tumor tissues are rapidly excised and snap-frozen in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction: Frozen tumor tissue is homogenized, and metabolites are extracted using a solvent system, typically a mixture of methanol, acetonitrile, and water.
-
Quantification by Mass Spectrometry: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[18][19] A stable isotope-labeled internal standard is often used for accurate quantification.[19] Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another emerging rapid method.[20][21]
-
Data Analysis: The concentration of 2-HG is determined by comparing the signal of the analyte to a standard curve and is typically normalized to the tissue weight.
Experimental Workflow for Efficacy Assessment
The following diagram outlines the typical workflow for assessing the long-term efficacy of a novel mutant IDH1 inhibitor in a preclinical setting.
Caption: Workflow for preclinical long-term efficacy assessment of a mutant IDH1 inhibitor.
Conclusion
The available preclinical data suggests that inhibitors of mutant IDH1, including SYC-435 (this compound), Ivosidenib, and Vorasidenib, effectively target the mutant enzyme and demonstrate anti-tumor activity in relevant cancer models. SYC-435 has shown a survival benefit in combination with standard therapy in a patient-derived glioma model.[1][2][3] Ivosidenib and Vorasidenib have demonstrated robust target engagement by significantly reducing tumor 2-HG levels.[4][5][9] The choice of an optimal inhibitor for clinical development will depend on a comprehensive evaluation of long-term efficacy, safety profiles, and pharmacokinetic properties, particularly brain penetrance for glioma indications. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative preclinical assessments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synergistic anti-tumor efficacy of mutant isocitrate dehydrogenase 1 inhibitor SYC-435 with standard therapy in patient-derived xenograft mouse models of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EXTH-45. THERAPEUTIC EFFICACY OF MUTANT ISOCITRATE DEHYDROGENASE 1 (IDH1) INHIBITOR SYC-435 WITH STANDARD THERAPY IN PATIENT-DERIVED IDH1 MUTANT GLIOMA XENOGRAFT MOUSE MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. oncobites.blog [oncobites.blog]
- 12. Fundamental Research Paved the Way for the Development of Vorasidenib - NCI [cancer.gov]
- 13. researchgate.net [researchgate.net]
- 14. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Orthotopic Xenograft Glioma Mouse Model [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Frontiers | Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique [frontiersin.org]
- 20. Rapid detection of 2-hydroxyglutarate in frozen sections of IDH mutant tumors by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. (PDF) Rapid detection of 2-hydroxyglutarate in frozen sections of IDH mutant tumors by MALDI-TOF mass spectrometry. (2018) | Rémi Longuespée | 30 Citations [scispace.com]
Safety Operating Guide
Navigating the Safe Disposal of Mutant IDH1-IN-1: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling Mutant IDH1-IN-1, a selective inhibitor of the cancer-associated enzyme isocitrate dehydrogenase 1, must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, safeguarding both personnel and the environment.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₁FN₄O₂ | [2] |
| Molecular Weight | 498.59 g/mol | [2] |
| CAS Number | 1355326-21-4 | [2] |
| Solubility in DMSO | ≥16.75 mg/mL | [2] |
| Solubility in Ethanol | ≥56.6 mg/mL | [2] |
| Storage Temperature | -20°C | [2][3] |
| Stability | ≥ 4 years (at -20°C) | [1] |
Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound, as with any laboratory chemical, is a critical aspect of the research workflow. The following procedures are based on general hazardous waste guidelines and should be adapted to comply with institutional and local regulations.
1. Waste Identification and Segregation:
-
Categorization is Critical: The first step in proper waste disposal is accurate categorization. This compound should be treated as hazardous chemical waste.[4]
-
Segregation: This waste must be segregated from other waste streams such as non-hazardous trash, sharps, and biological waste.[4] Importantly, incompatible chemicals must be stored separately to prevent dangerous reactions.[5][6] For instance, keep this organic compound away from strong oxidizing agents.[5]
2. Containerization and Labeling:
-
Appropriate Containers: Use a dedicated, leak-proof, and chemically resistant container for collecting this compound waste.[4] The original container, if empty, can be used after proper rinsing.
-
Clear Labeling: All waste containers must be clearly labeled as "Hazardous Waste."[4][7] The label should include:
3. On-site Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA within the laboratory.[5] This area should be under the control of the laboratory personnel.
-
Storage Conditions: Keep the waste container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3] Secondary containment should be used to prevent spills from reaching drains.[6]
-
Time Limits: Partially filled containers can remain in an SAA for up to one year, but must be removed within three days of becoming full.[5]
4. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (such as ethanol or a solvent capable of removing the residue).[6][7]
-
Rinsate Collection: The first rinse should be collected as hazardous chemical waste and added to the appropriate waste container.[7] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsate as hazardous waste.
-
Final Disposal: After triple rinsing and drying, deface the original label and dispose of the container as regular trash, unless institutional policy dictates otherwise.[6]
5. Final Disposal:
-
Professional Removal: The ultimate disposal of the collected hazardous waste must be handled by a licensed hazardous waste disposal company.[8] Do not attempt to dispose of this chemical down the drain or by evaporation in a fume hood.[5][6]
-
Documentation: Maintain detailed records of all hazardous waste generated, including the chemical name, quantity, and disposal date. This is crucial for regulatory compliance.[4]
Experimental Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. mutant IDH1 inhibitor VVS|1648909-73-2|MSDS [dcchemicals.com]
- 4. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
